molecular formula C22H30N6O2 B611671 Vesatolimod CAS No. 1228585-88-3

Vesatolimod

Cat. No.: B611671
CAS No.: 1228585-88-3
M. Wt: 410.5 g/mol
InChI Key: VFOKSTCIRGDTBR-UHFFFAOYSA-N
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Description

Vesatolimod is aninvestigational drug that is being studied to treat HIV infection. This compound belongs to a group of HIV drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function.
This compound’s potential role as a latency-reversing agent has also been evaluated in preclinical and clinical trials;  however, results thus far have been mixed.
This compound has been used in trials studying the treatment of Hepatitis B and Chronic Hepatitis B.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153741
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228585-88-3
Record name Vesatolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Downstream Effects of Vesatolimod on B Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective oral agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B lymphocytes. Its activation triggers downstream signaling cascades, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby modulating both innate and adaptive immunity. This technical guide provides an in-depth overview of the downstream effects of this compound on B cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Core Mechanism of Action on B Cells

This compound, by activating TLR7 within the endosomes of B cells, initiates a signaling cascade that profoundly influences their function. This activation is a key component of the host's antiviral response and has significant implications for therapeutic strategies in infectious diseases and oncology. The primary downstream effects on B cells include proliferation, differentiation into antibody-secreting plasma cells, and enhanced antigen presentation capabilities.

Quantitative Effects of this compound on B Cell Activation

Clinical and preclinical studies have demonstrated that this compound induces a dose-dependent activation of the immune system. While much of the focus has been on the systemic immune response, specific effects on B cells have been noted, primarily through the upregulation of activation markers.

Study TypeSubjectThis compound (or related TLR7 agonist) DoseKey B Cell-Related FindingCitation
PreclinicalRhesus MacaquesEscalating doses of GS-986Increased expression of the activation marker CD69 on B cells detected 24 to 48 hours after treatment.[1]
Clinical Trial (Phase 1b)HIV-infected adults on ART1-12 mgDose-dependent increases in general lymphocyte activation were observed at doses above 4 mg.[2]

Table 1: Summary of Quantitative Data on this compound's Effect on B Cell Activation

B Cell Signaling Pathway Activated by this compound

The activation of TLR7 by this compound in B cells initiates an intracellular signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are critical for the expression of type I interferons and other inflammatory cytokines.

TLR7_Signaling_in_B_cells cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Gene Expression (Type I IFN, Cytokines) NFkB->Gene_Expression IRF7->Gene_Expression Translocates Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation to Plasma Cells Gene_Expression->Differentiation Antibody_Production Antibody Production Gene_Expression->Antibody_Production

Caption: this compound-induced TLR7 signaling cascade in B cells.

Experimental Protocols

In Vitro Stimulation of Human B Cells with this compound

This protocol outlines a general procedure for the in vitro stimulation of primary human B cells to assess the effects of this compound.

Materials:

  • This compound (GS-9620)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for B cells: Enrich for CD19+ B cells from the PBMC population using a negative selection kit such as RosetteSep™.

  • Cell Culture: Resuspend the enriched B cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Stimulation: Plate 100 µL of the B cell suspension into the wells of a 96-well plate. Add 100 µL of medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours in a humidified CO2 incubator at 37°C.

  • Analysis: Following incubation, cells and supernatants can be harvested for downstream analysis, such as flow cytometry for activation markers, proliferation assays, or ELISA for immunoglobulin secretion. A study stimulating PBMCs from HIV+ donors with this compound used concentrations of 20 nM, 1 µM, and 10 µM for 24 hours[3].

B Cell Proliferation Assay using CFSE

This protocol describes how to measure this compound-induced B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[4][5]

Materials:

  • This compound-stimulated B cells (from the protocol above)

  • CellTrace™ CFSE Cell Proliferation Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Labeling: Prior to stimulation, label the enriched B cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with a working solution of CFSE (e.g., 1 µM in PBS) at 37°C for 10-20 minutes.

  • Washing: Quench the staining reaction and wash the cells twice with complete medium or PBS to remove unbound dye.

  • Stimulation: Stimulate the CFSE-labeled B cells with this compound as described in the previous protocol.

  • Incubation: Culture the cells for 3-5 days to allow for cell division.

  • Staining for Surface Markers (Optional): Stain the cells with fluorescently-labeled antibodies against B cell surface markers (e.g., CD19, CD27) to analyze proliferation within specific B cell subsets.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

CFSE_Proliferation_Assay_Workflow start Isolate B Cells label_cfse Label with CFSE start->label_cfse wash1 Wash cells label_cfse->wash1 stimulate Stimulate with this compound wash1->stimulate incubate Incubate for 3-5 days stimulate->incubate stain_surface Stain for surface markers (optional) incubate->stain_surface acquire Acquire on Flow Cytometer stain_surface->acquire analyze Analyze proliferation by CFSE dilution acquire->analyze

Caption: Workflow for B cell proliferation analysis using CFSE.

Quantification of Immunoglobulin Secretion by ELISA

This protocol provides a method to quantify the amount of immunoglobulins (e.g., IgG, IgM) secreted by B cells following this compound stimulation.

Materials:

  • Supernatants from this compound-stimulated B cell cultures

  • Human IgG or IgM ELISA kit

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Collect Supernatants: After the desired incubation period, centrifuge the B cell culture plates and carefully collect the supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the immunoglobulin isotype of interest.

    • Adding diluted supernatants and standards to the wells.

    • Incubating to allow the immunoglobulin to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Read Plate: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Calculate Concentration: Determine the concentration of the immunoglobulin in the supernatants by comparing the absorbance values to a standard curve.

Flow Cytometry Analysis of B Cell Subsets

This protocol allows for the characterization of different B cell populations following this compound treatment.

Materials:

  • This compound-stimulated B cells

  • Fluorescently-labeled antibodies against human B cell markers (e.g., CD19, IgD, CD27, CD38, CD138)

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Harvest Cells: Harvest the B cells from the culture plate and wash them with flow cytometry staining buffer.

  • Stain Cells: Resuspend the cells in the staining buffer containing a cocktail of the desired fluorescently-labeled antibodies.

  • Incubate: Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Acquire Data: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze Data: Analyze the flow cytometry data to identify and quantify different B cell subsets based on their marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Memory B cells: CD19+CD27+; Plasmablasts/Plasma cells: CD19+CD38hiCD138+).

B_Cell_Subsets_Flow_Cytometry start This compound-stimulated B cells stain Stain with fluorescent antibodies (e.g., anti-CD19, -IgD, -CD27, -CD38, -CD138) start->stain wash Wash to remove unbound antibodies stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Gate on B cell subsets acquire->analyze

Caption: Experimental workflow for B cell subset analysis by flow cytometry.

Conclusion

This compound's activation of TLR7 in B cells represents a critical aspect of its immunomodulatory effects. The downstream consequences include B cell proliferation, differentiation into antibody-secreting plasma cells, and the upregulation of activation markers. The provided experimental protocols offer a framework for researchers to further investigate and quantify these effects. A deeper understanding of the nuanced impact of this compound on B cell biology will be instrumental in optimizing its therapeutic application in various disease contexts. Further research is warranted to generate more comprehensive quantitative data on B cell subset dynamics and antibody responses following this compound treatment.

References

Vesatolimod-Induced Cytokine Profile In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytokine and immune activation profile of Vesatolimod (formerly GS-9620), a selective agonist of Toll-like receptor 7 (TLR7). This compound is an immunomodulatory agent under investigation for its potential role in therapies for chronic viral infections, such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action relies on the activation of the innate immune system, leading to a cascade of downstream effects, including the production of key cytokines and the activation of various immune cells.

Core Mechanism: TLR7 Signaling Pathway

This compound functions by binding to and activating TLR7, an endosomal pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This engagement initiates a well-defined intracellular signaling cascade. Upon activation, TLR7 recruits the adaptor protein MyD88, which in turn leads to the formation of a complex with IRAK family kinases and the activation of TRAF6. This pathway ultimately culminates in the activation of key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the expression of Type I interferons (IFN-α/β), and Nuclear Factor-kappa B (NF-κB), which controls the transcription of numerous pro-inflammatory cytokines and chemokines.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB TRAF6->NFkB Activates Type1_IFN Type I IFNs (IFN-α, IFN-β) IRF7->Type1_IFN Drives Expression Inflam_Cytokines Inflammatory Cytokines & Chemokines NFkB->Inflam_Cytokines Drives Expression Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant Supernatant cluster_cells Cell Pellet start Obtain Blood Sample ficoll PBMC Isolation (Ficoll Gradient) start->ficoll culture Cell Culture & Plating (1x10^6 cells/mL) ficoll->culture treat Add this compound (e.g., 20 nM - 10 µM) + Controls (DMSO) culture->treat incubate Incubate (24-48 hours) treat->incubate cyto Cytokine Measurement (ELISA / Luminex) incubate->cyto rna RNA Extraction incubate->rna flow Flow Cytometry (Activation Markers) incubate->flow qpcr qRT-PCR for ISGs rna->qpcr Logical_Relationships vesa This compound tlr7 TLR7 Activation (on pDCs, B Cells) vesa->tlr7 cytokines Primary Cytokine Production (IFN-α, TNF-α, etc.) tlr7->cytokines isg Interferon-Stimulated Gene (ISG) Upregulation (ISG15, MX1, OAS1) cytokines->isg chemokines Chemokine Production (IP-10, ITAC) cytokines->chemokines activation Broad Immune Cell Activation cytokines->activation nk_act NK Cell Activation activation->nk_act tcell_act T Cell Activation (CD8+) activation->tcell_act

References

Vesatolimod (GS-9620): A Technical Guide to a TLR7 Agonist as an HIV Latency-Reversing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is an investigational, orally bioavailable small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, playing a crucial role in the innate immune response to viral pathogens.[1][2] In the context of HIV, this compound is being explored as a latency-reversing agent (LRA). The primary goal of this strategy is to reactivate the latent HIV reservoir, which persists in individuals on antiretroviral therapy (ART), making the infected cells visible to the immune system for clearance. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the key experimental protocols used in its evaluation.

Mechanism of Action: TLR7-Mediated Latency Reversal

This compound's primary mechanism involves the activation of TLR7, which is localized within the endosomes of immune cells like pDCs.[2][3] Upon binding, this compound triggers a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[1][4]

The latency-reversing activity of this compound is believed to be indirect. The IFN-α produced by pDCs acts on latently infected CD4+ T cells, inducing a cascade of events that leads to the transcription of latent HIV proviruses.[1][5] This process, often referred to as "kick and kill," aims to expose the reactivated cells to immune surveillance, particularly cytotoxic T lymphocytes (CTLs), for elimination. Research suggests that this induction of HIV RNA is dependent on IFN-α production by pDCs.[1] Additionally, this compound-induced immune activation includes the stimulation of natural killer (NK) cells, phagocytic cells, and T cells, which may contribute to the clearance of reactivated cells.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 phosphorylates IKKa IKKα TRAF3->IKKa IKKa->IRF7 phosphorylates pIRF7 p-IRF7 (Dimer) IRF7->pIRF7 dimerizes ISRE ISRE pIRF7->ISRE translocates & ainds IFNA_Gene IFN-α Gene ISRE->IFNA_Gene activates IFNa_mRNA IFN-α mRNA IFNA_Gene->IFNa_mRNA transcription IFNa_protein IFN-α Protein (Secreted) IFNa_mRNA->IFNa_protein translation HIV_Reactivation HIV Latency Reversal IFNa_protein->HIV_Reactivation Paracrine Signaling

Caption: Simplified TLR7 signaling pathway initiated by this compound.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical simian immunodeficiency virus (SIV) models and human clinical trials.

Preclinical Studies in SIV-infected Macaques

Studies in SIV-infected rhesus macaques on ART have shown that TLR7 agonists can induce viral reactivation and reduce the viral reservoir.[6] Some studies reported transient increases in plasma viral load and reductions in viral DNA in both blood and tissue.[7] In combination with a broadly neutralizing antibody (bNAb) like PGT121, this compound delayed viral rebound after ART interruption.[8][9] Monkeys treated with this combination also showed significantly lower levels of SHIV-infected cells in their lymph nodes.[8][9] However, other studies have not consistently observed measurable virus induction, suggesting that factors like the timing of ART initiation and the sensitivity of virologic assays may influence outcomes.[7]

Clinical Trials in People Living with HIV (PLWH)

Several Phase 1b clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of this compound in virally suppressed PLWH on ART.

Table 1: Summary of Key Phase 1b Clinical Trial Findings for this compound

Study IdentifierParticipantsDosing RegimenKey FindingsReference(s)
NCT0285840148 PLWH on ART (36 this compound, 12 Placebo)1-12 mg orally every other week for 6-10 dosesGenerally well-tolerated; dose-proportional increases in plasma exposure. No significant change in plasma HIV-1 RNA, but immune stimulation (cytokine and ISG expression) observed at doses >4 mg.[10],[11]
-25 HIV controllers on ART (17 this compound, 8 Placebo)4, 6, or 8 mg orally every other week for 10 doses, followed by ATIAssociated with a modest delay in time to viral rebound compared to placebo. Decreases in intact proviral DNA were observed during treatment.[12]
  • Safety and Tolerability: this compound has been generally well-tolerated. The most common drug-related adverse events are mild, transient flu-like symptoms (e.g., chills, headache, fatigue) that typically resolve within a day and do not occur with every dose.[11][13]

  • Pharmacodynamics: Dose-dependent immune activation is a consistent finding. This is evidenced by increased expression of interferon-stimulated genes (ISGs) and elevated plasma levels of cytokines such as IP-10 and IL-1RA.[10][12]

  • Virologic Effects: this compound alone has not consistently induced detectable plasma viremia ("blips") in most participants on ART.[10] However, in a study of HIV controllers, it was associated with a modest increase in the time to viral rebound during an analytical treatment interruption (ATI).[12] This delay in rebound correlated with a reduction in the levels of intact proviral DNA measured before the ATI.[12]

Key Experimental Protocols

The evaluation of this compound as an LRA relies on a suite of specialized laboratory assays to quantify the latent reservoir and measure the effects of the drug.

ATI_Workflow Start Enrollment: Virally Suppressed PLWH on ART Randomization Randomization Start->Randomization Vesatolimod_Arm This compound Dosing (e.g., 10 doses, Q2W) Randomization->Vesatolimod_Arm Intervention Placebo_Arm Placebo Dosing Randomization->Placebo_Arm Control Monitoring1 On-Treatment Monitoring: Safety, PK/PD, Reservoir Size Vesatolimod_Arm->Monitoring1 Placebo_Arm->Monitoring1 ATI Analytical Treatment Interruption (ATI) ART Halted Monitoring1->ATI Monitoring2 Intensive Viral Load Monitoring (e.g., Weekly) ATI->Monitoring2 Rebound Viral Rebound Detected? Monitoring2->Rebound Rebound->Monitoring2 No ART_Restart Restart ART Rebound->ART_Restart Yes FollowUp Follow-up Monitoring ART_Restart->FollowUp

Caption: General workflow for a clinical trial involving an Analytical Treatment Interruption (ATI).
Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is considered the "gold standard" for measuring the size of the replication-competent latent reservoir.[14]

  • Objective: To quantify the frequency of latently infected resting CD4+ T cells that can produce infectious virus upon activation.

  • Methodology:

    • Cell Isolation: Resting CD4+ T cells (typically defined as CD4+ CD25- CD69- HLA-DR-) are purified from participant peripheral blood mononuclear cells (PBMCs) via negative selection.[15]

    • Limiting Dilution: The purified cells are plated in a limiting dilution series (e.g., from 1 million down to a few hundred cells per well).[16]

    • Cellular Activation: Cells in each well are maximally stimulated to reverse latency. This is often achieved using phytohemagglutinin (PHA) and irradiated feeder PBMCs from an HIV-negative donor.[15][16]

    • Co-culture and Viral Propagation: To amplify any virus produced, activated cells are co-cultured with susceptible target cells that support viral replication, such as CD8-depleted PBMCs from screened seronegative donors or a cell line like MOLT-4/CCR5.[15][16]

    • Detection: Culture supernatants are monitored for viral production over a period of 14-21 days. The presence of virus is typically detected by measuring HIV p24 antigen via ELISA.[14][15]

    • Quantification: The frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), is calculated using a maximum likelihood method based on the number of p24-positive wells at each cell dilution.[15]

Measurement of Cell-Associated HIV DNA and RNA

These PCR-based assays quantify the total number of infected cells and their transcriptional activity, respectively.[17]

  • Objective: To measure the total number of cells containing HIV DNA (the reservoir size, including both intact and defective proviruses) and the level of HIV transcription (cell-associated RNA).

  • Methodology:

    • Cell Isolation: PBMCs or purified CD4+ T cells are isolated from blood samples.

    • Nucleic Acid Extraction: Total DNA and RNA are extracted from a known number of cells.[18]

    • Reverse Transcription (for RNA): The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR or ddPCR):

      • HIV DNA: A qPCR or droplet digital PCR (ddPCR) assay is performed using primers and probes that target a conserved region of the HIV genome (e.g., pol or LTR).[17][19] The results are normalized to a host cell gene (e.g., CCR5 or RNase P) to determine the number of HIV DNA copies per million cells.[18]

      • HIV RNA: A similar quantitative PCR is performed on the cDNA to measure levels of cell-associated HIV RNA (unspliced or multiply spliced). Results are typically expressed as copies per million cells.[17][18]

    • Intact Proviral DNA Assay (IPDA): More advanced ddPCR-based assays like the IPDA use multiple probes to distinguish between genetically intact, replication-competent proviruses and the more abundant defective proviruses.[19]

Conclusion and Future Directions

This compound has demonstrated a favorable safety profile and consistent, dose-dependent immune activation. While it has not shown a strong capacity to induce plasma viremia on its own in ART-suppressed individuals, its ability to modestly delay viral rebound and reduce intact proviral DNA in HIV controllers is encouraging.[10][12] These findings suggest that the true potential of this compound likely lies in combination therapies. Future research will focus on pairing this compound with other agents, such as therapeutic vaccines or broadly neutralizing antibodies, to create a synergistic "kick and kill" effect capable of meaningfully reducing the latent HIV reservoir and moving closer to the goal of a functional cure.[1][8]

References

An In-depth Technical Guide to the Exploratory Studies of Vesatolimod (GS-9620) in Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the exploratory studies investigating Vesatolimod (GS-9620), an oral Toll-like receptor 7 (TLR7) agonist, as a potential immunomodulatory therapy for chronic hepatitis B (CHB). While initial preclinical data were promising, clinical trials in humans revealed a disconnect between target engagement and significant virological response. This guide details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and discusses the implications of these findings for the field.

Core Mechanism of Action: TLR7-Mediated Immune Activation

This compound is a selective, orally administered small molecule designed to activate the innate and adaptive immune systems through the TLR7 pathway.[1] TLR7 is a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon binding, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors, including interferon regulatory factors (IRFs) and nuclear factor-kappa B (NF-κB). This cascade culminates in the production of type I interferons (IFN-α) and other proinflammatory cytokines.[1][2] The subsequent downstream effects include the activation of natural killer (NK) cells, phagocytic cells, and T cells, which are crucial for antiviral immunity.[1][3] The intended therapeutic effect in CHB was to stimulate a robust, host-driven immune response to control and clear the hepatitis B virus (HBV).

This compound's TLR7 signaling cascade.

Summary of Clinical Efficacy and Safety

Despite promising antiviral effects in preclinical woodchuck and chimpanzee models, this compound failed to demonstrate a significant clinical benefit in Phase 2 studies involving patients with CHB.[3] The primary endpoint in these trials was a decline in Hepatitis B surface antigen (HBsAg) levels, which is a key marker for a functional cure.

Across multiple studies, this compound did not induce clinically meaningful reductions in HBsAg compared to placebo.[3][4] Similarly, HBV DNA suppression rates were not significantly different from those in control arms, especially in patients already on background nucleos(t)ide analog therapy.[3][4] While no patients achieved HBsAg loss, a small number of HBeAg-positive patients (3 in one study) experienced HBeAg loss and seroconversion.[4]

Pharmacodynamically, this compound consistently demonstrated on-target activity. A dose-dependent induction of interferon-stimulated genes (ISGs), such as ISG15, was observed in peripheral blood.[4][5] However, this biomarker response did not correlate with a reduction in HBsAg levels.[3][4]

This compound was generally found to be safe and well-tolerated.[5][6] The most common treatment-emergent adverse events were mild to moderate in severity and included flu-like symptoms such as headache, chills, and fatigue, which are consistent with its mechanism of action.[1][3]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative outcomes from representative Phase 2 exploratory studies of this compound in CHB patients.

Table 1: Efficacy Outcomes in Viremic, Treatment-Naïve CHB Patients (NCT02579382) [4][7]

Parameter (at Week 24)Placebo + TDF1 mg this compound + TDF2 mg this compound + TDF4 mg this compound + TDF
Mean HBsAg Change (log10 IU/mL) No clinically meaningful difference observed between groups.
HBsAg Loss 0%0%0%0%
HBeAg Loss (among HBeAg+ patients) Data not specified, but 3 patients in total experienced loss by week 48.
HBV DNA Suppression Similar rates across all treatment arms.

TDF: Tenofovir Disoproxil Fumarate

Table 2: Efficacy Outcomes in Virally-Suppressed CHB Patients (NCT02166047) [5]

Parameter (at Week 24)Placebo1 mg this compound2 mg this compound4 mg this compound
Mean HBsAg Change (log10 IU/mL) No significant declines observed at Week 24 or other endpoints (Weeks 4, 8, 12, 48).
HBsAg Loss 0%0%0%0%

Table 3: Safety and Pharmacodynamic Profile [4][5]

ParameterObservation
Treatment-Emergent Adverse Events (Any) Experienced by 41-80% of patients, majority mild or moderate.[5]
Common Adverse Events Flu-like symptoms (chills, headache, fatigue), consistent with IFN induction.[1][3]
ISG15 Induction Dose-dependent induction observed.[5]
Serum IFN-α No significant systemic IFN-α expression detected.[5]

Experimental Protocols and Methodologies

The exploratory studies of this compound followed a rigorous, controlled methodology. The protocol for the Phase 2 study NCT02579382 serves as a representative example.[4][7]

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[4] Patients were stratified by HBeAg status and alanine aminotransferase (ALT) levels at baseline.[4]

Patient Population: The study enrolled 192 viremic CHB patients who were not currently receiving oral antiviral treatment.[4] Key inclusion criteria typically involved detectable HBsAg and HBV DNA levels. Exclusion criteria often included co-infection with HIV, HCV, or Hepatitis D, as well as evidence of hepatocellular carcinoma or decompensated liver disease.[6][8]

Intervention: Participants were randomized in a 2:2:2:1 ratio to receive one of the following regimens:[4]

  • This compound 1 mg once weekly for 12 weeks

  • This compound 2 mg once weekly for 12 weeks

  • This compound 4 mg once weekly for 12 weeks

  • Placebo once weekly for 12 weeks

All patients also received a standard-of-care background therapy of tenofovir disoproxil fumarate (300 mg daily) for 48 weeks.[4]

Endpoints and Assessments:

  • Primary Efficacy Endpoint: The primary measure of efficacy was the change in quantitative serum HBsAg from baseline to Week 24.[4]

  • Secondary Efficacy Endpoints: These included the proportion of patients with HBsAg loss, HBeAg loss, and HBeAg seroconversion at various time points.[4][9]

  • Virological Assessment: HBV DNA levels were monitored throughout the study.

  • Safety Assessments: Safety was evaluated through the monitoring of adverse events and laboratory abnormalities.[5]

  • Pharmacodynamic Assessments: To confirm target engagement, whole-blood interferon-stimulated gene (ISG) transcripts and serum cytokine levels were measured.[4][5]

Experimental_Workflow cluster_treatment 12-Week Dosing Period screening Patient Screening (N=192 Viremic CHB) - HBeAg status - ALT levels randomization Randomization (2:2:2:1) screening->randomization pbo Placebo QW randomization->pbo v1 This compound 1mg QW randomization->v1 v2 This compound 2mg QW randomization->v2 v4 This compound 4mg QW randomization->v4 tdf All Arms Receive Daily TDF for 48 Weeks randomization->tdf follow_up Follow-Up Period pbo->follow_up 12 Weeks v1->follow_up 12 Weeks v2->follow_up 12 Weeks v4->follow_up 12 Weeks endpoint_w24 Primary Endpoint Assessment (Week 24) - HBsAg Decline follow_up->endpoint_w24 endpoint_w48 Final Assessment (Week 48) endpoint_w24->endpoint_w48

Workflow of a representative Phase 2 this compound trial.

Conclusion and Future Directions

The exploratory studies of this compound in chronic hepatitis B provide a crucial case study in immunomodulatory drug development. While the drug was safe and successfully engaged its intended molecular target (TLR7), this did not translate into a clinically significant antiviral effect, as measured by HBsAg decline.[4][5] This outcome suggests that the peripheral, transient induction of ISGs by this specific TLR7 agonist was insufficient to overcome the profound state of immune tolerance characteristic of chronic HBV infection.

The findings from the this compound program have prompted the scientific community to explore other innate immune pathways. Attention has now shifted towards agonists of other receptors, such as TLR8 (e.g., Selgantolimod/GS-9688), which may induce a different and potentially more effective cytokine profile for stimulating anti-HBV immunity.[10][11] Furthermore, the prevailing view is that a functional cure for HBV will likely require a combination approach, pairing an immunomodulator with a direct-acting antiviral that can suppress viral antigens, such as an siRNA therapeutic.[11]

References

Vesatolimod's Antiviral Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vesatolimod (GS-9620) is an investigational oral Toll-like receptor 7 (TLR7) agonist that has been evaluated for its antiviral effects, primarily against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As an immune modulator, this compound activates the innate immune system, leading to the production of interferons and other cytokines that play a critical role in controlling viral infections. This technical guide provides a comprehensive overview of the basic research on this compound's antiviral effects, including its mechanism of action, quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: TLR7 Agonism

This compound is a selective agonist of TLR7, a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] TLR7 is located in the endosomal compartment and recognizes single-stranded RNA (ssRNA) viruses.[2] Upon binding to TLR7, this compound triggers a downstream signaling cascade that is dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[2]

This signaling pathway ultimately leads to the activation of transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[2] The activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which have potent antiviral activity.[1][2] The activation of NF-κB leads to the production of pro-inflammatory cytokines and chemokines.[2] This cascade of immune activation enhances the body's ability to recognize and eliminate virally infected cells.[1][3]

Signaling Pathway Diagram

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (ssRNA mimic) TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated Translocates to Nucleus IkB->NFkB_p50_p65 Inhibits IRF7_translocated IRF7 IRF7->IRF7_translocated Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Cytokine Genes NFkB_translocated->Proinflammatory_Genes Induces Transcription IFN_Genes Type I Interferon (IFN-α/β) Genes IRF7_translocated->IFN_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Proinflammatory_Genes->Cytokines Translation Interferons Type I Interferons (IFN-α, IFN-β) IFN_Genes->Interferons Translation Antiviral_State Antiviral State in Neighboring Cells Interferons->Antiviral_State Induce

Caption: this compound activates the TLR7 signaling pathway in pDCs, leading to the production of type I interferons and pro-inflammatory cytokines.

Quantitative Data on Antiviral Effects

The antiviral activity of this compound has been assessed in several clinical trials. The following tables summarize the key quantitative findings from these studies.

Pharmacodynamic Response to this compound

This compound treatment leads to a dose-dependent induction of interferon-stimulated genes (ISGs) and various cytokines and chemokines.

BiomarkerThis compound DoseFold Change from Baseline (Median)Study PopulationReference
ISG15 mRNA 2 mg>2-foldChronic Hepatitis B (CHB)[4][5]
4 mg>2-foldCHB[4][5]
4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
MX1 mRNA 4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
OAS1 mRNA 4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
IFN-α 4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
IP-10 (CXCL10) 6 mg>3.9-foldVirally suppressed HIV-1[6][7]
4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
IL-1RA 6 mg>3.9-foldVirally suppressed HIV-1[6][7]
4, 6, and 8 mgDose-dependent increaseHIV-1 infected controllers[3]
ITAC (CXCL11) 6 mg>3.9-foldVirally suppressed HIV-1[6][7]
Virologic Outcomes in HIV-1 Clinical Trials

Clinical studies in individuals with HIV-1 have shown modest effects on viral rebound after analytical treatment interruption (ATI).

ParameterThis compound GroupPlacebo Groupp-valueStudy PopulationReference
Median Time to Viral Rebound (>50 copies/mL) 4.1 weeks3.9 weeks0.036HIV-1 infected controllers on ART (NCT03060447)[8]
Change from Baseline in Plasma HIV-1 RNA No significant changeNo significant changeN/AVirally suppressed adults on ART (NCT02858401)[6][7]
Virologic Outcomes in Chronic Hepatitis B Clinical Trials

In patients with chronic hepatitis B, this compound did not lead to clinically significant reductions in Hepatitis B surface antigen (HBsAg).

ParameterThis compound Group (1, 2, or 4 mg)Placebo GroupStudy PopulationReference
HBsAg Decline at Week 24 No clinically meaningful differenceNo differenceViremic CHB patients not on antiviral treatment (NCT02579382)[9][10]
HBsAg Decline at Week 24 No significant declineNo declineVirally suppressed CHB patients on antiviral treatment (NCT02166047)[4][5]
HBV DNA Suppression at Week 24 Similar across all armsSimilarViremic CHB patients not on antiviral treatment (NCT02579382)[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound's antiviral effects.

Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

This protocol describes the measurement of ISG mRNA levels in whole blood or peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the fold change in expression of ISGs such as ISG15, MX1, and OAS1 in response to this compound treatment.

Methodology:

  • Sample Collection and RNA Extraction:

    • Collect whole blood in PAXgene Blood RNA tubes or isolate PBMCs by Ficoll-Paque density gradient centrifugation.

    • Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

    • The reaction typically includes a mix of reverse transcriptase, dNTPs, and RNase inhibitor.

    • Incubate the reaction mixture according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, HPRT1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

    • Perform the qPCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.

    • A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product when using SYBR Green.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the change in Ct (ΔCt) by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the double delta Ct (ΔΔCt) by subtracting the ΔCt of the control (placebo or baseline) sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • The fold change in gene expression is calculated as 2-ΔΔCt.[11]

Measurement of Plasma HIV-1 RNA (Viral Load)

This protocol outlines the quantification of HIV-1 RNA in plasma samples.

Objective: To determine the number of HIV-1 RNA copies per milliliter of plasma.

Methodology:

  • Sample Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.

    • Aliquot and store plasma at -80°C until analysis.

  • HIV-1 RNA Extraction:

    • Utilize a commercially available automated or manual viral RNA extraction kit (e.g., Roche COBAS AmpliPrep, Qiagen QIAamp Viral RNA Mini Kit).

    • The procedure typically involves lysis of the viral particles to release the RNA, followed by binding of the RNA to a silica membrane, washing to remove inhibitors, and elution of the purified RNA.

  • Quantitative Reverse Transcription PCR (qRT-PCR):

    • Perform a one-step qRT-PCR using a commercially available assay (e.g., Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, Abbott RealTime HIV-1 Assay).

    • These assays typically target conserved regions of the HIV-1 genome (e.g., gag, LTR).

    • The reaction combines reverse transcription of the viral RNA into cDNA and subsequent PCR amplification and detection in a single tube.

    • Fluorescently labeled probes are used for real-time detection of the amplified product.

  • Quantification:

    • The viral load (in copies/mL) is determined by comparing the amplification signal of the patient sample to a standard curve generated from known concentrations of an external RNA standard.

    • The lower limit of quantification for modern assays is typically between 20 and 50 copies/mL.[12][13]

Experimental and Clinical Trial Workflows

The following diagrams illustrate a typical workflow for a preclinical in vitro experiment and a clinical trial evaluating this compound.

In Vitro Antiviral Assay Workflow

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_infection Infection cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from healthy donor blood culture_cells Culture PBMCs isolate_pbmcs->culture_cells treat_this compound Treat cells with this compound (various concentrations) culture_cells->treat_this compound treat_control Treat cells with vehicle control (e.g., DMSO) culture_cells->treat_control infect_hiv Infect cells with HIV-1 treat_this compound->infect_hiv treat_control->infect_hiv measure_p24 Measure p24 antigen in supernatant (ELISA) infect_hiv->measure_p24 measure_rna Measure intracellular HIV-1 RNA (RT-qPCR) infect_hiv->measure_rna measure_cytokines Measure cytokine levels in supernatant (e.g., Luminex) infect_hiv->measure_cytokines clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment_period Treatment Period (20 weeks) cluster_ati Analytical Treatment Interruption (ATI) (up to 24 weeks) cluster_followup Follow-up screening Screening of HIV-1 infected controllers on ART enrollment Enrollment & Randomization (2:1 this compound:Placebo) screening->enrollment dosing Bi-weekly oral dosing: - this compound (4, 6, or 8 mg) - Placebo enrollment->dosing monitoring1 Safety & Pharmacodynamic Monitoring (Blood draws for ISGs, cytokines, etc.) dosing->monitoring1 stop_art Discontinue ART and study drug monitoring1->stop_art viral_monitoring Frequent monitoring of plasma HIV-1 RNA (viral load) stop_art->viral_monitoring art_restart Restart ART upon viral rebound viral_monitoring->art_restart long_term_monitoring Long-term safety and virologic follow-up art_restart->long_term_monitoring

References

The Pharmacodynamics of Vesatolimod: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective oral agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3] By activating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a cascade of downstream signaling events, leading to the induction of antiviral immune responses.[2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of immunomodulatory therapies.

Mechanism of Action and Signaling Pathway

This compound functions as an immune modulator by binding to and activating TLR7, a pattern-recognition receptor that plays a crucial role in the host's defense against viral pathogens.[2][3] Upon oral administration, this compound is absorbed and rapidly internalizes into cells, localizing to endo-lysosomal compartments where TLR7 is expressed.[1]

The binding of this compound to TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[2][4] This response is critical for orchestrating both innate and adaptive immunity. The induction of IFN-stimulated genes (ISGs) is a hallmark of TLR7 activation and contributes to the establishment of an antiviral state.[1][5] Furthermore, this compound has been shown to activate a range of immune cells, including natural killer (NK) cells, phagocytic cells, pDCs, and T cells.[2]

Vesatolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB TRAF6->NFkB Activates IFNa_gene IFN-α Gene IRF7->IFNa_gene Translocates to nucleus and induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Translocates to nucleus and induces transcription IFNa IFN-α IFNa_gene->IFNa Translation Cytokines Cytokines/ Chemokines Cytokine_genes->Cytokines Translation ISG_Induction ISG Induction IFNa->ISG_Induction Secreted and acts on immune cells NK_Cell_Activation NK Cell Activation IFNa->NK_Cell_Activation Secreted and acts on immune cells T_Cell_Activation T Cell Activation IFNa->T_Cell_Activation Secreted and acts on immune cells Immune_Cell_Activation Immune Cell Activation Cytokines->Immune_Cell_Activation Secreted and promotes Antiviral_Response Antiviral Response Cytokines->Antiviral_Response Secreted and promotes

Caption: this compound signaling pathway via TLR7 activation.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in several clinical studies across different patient populations. The following tables summarize the key dose-dependent effects on cytokine induction and interferon-stimulated gene expression.

Table 1: Cytokine and Chemokine Induction in HIV-1 Patients on ART
DoseAnalyteMedian Fold Change from Baseline (24h post-Dose 1)
6 mgIP-10>3.9
6 mgIL-1RA>3.9
6 mgI-TAC>3.9
8 mgIP-102.70
8 mgIL-1RA2.81
8 mgI-TAC2.12

Data from a Phase Ib study in virally suppressed adults with HIV-1.[6][7][8]

Table 2: Interferon-Stimulated Gene (ISG) Induction in HIV Controllers
DoseGeneMean Fold Increase from Baseline
6 mgISG1519
6 mgMX18
6 mgOAS16

Data from a study in HIV controllers on ART.[9]

Table 3: Serum IFN-α Induction in Uninfected Chimpanzees
DoseMean Peak IFN-α Level (pg/mL)
0.3 mg/kg66
1 mg/kg479

Peak serum IFN responses occurred at 8 hours post-dose.[1]

Table 4: Cytokine and Chemokine Induction in HIV Controllers (Mean Concentrations)
DoseAnalyteMean Concentration (pg/mL)
6 mgI-TAC49
6 mgIP-10368
6 mgIL-1RA1834
6 mgIFN-α0.6

Minimal dose at which consistent and detectable cytokine/chemokine levels occurred.[9]

Experimental Protocols

The following sections outline the general methodologies used in clinical trials to assess the pharmacodynamics of this compound.

Quantification of Serum Cytokines and Chemokines

Objective: To measure the levels of various cytokines and chemokines in patient serum following this compound administration.

Methodology:

  • Sample Collection: Whole blood samples are collected from participants at baseline and at specified time points post-dose.

  • Serum Separation: Blood is processed to separate serum.

  • Analysis: Serum levels of cytokines and chemokines such as IP-10, IL-1RA, I-TAC, and IFN-α are quantified using high-sensitivity multiplex immunoassays (e.g., Ciraplex assays).[6]

  • Data Reporting: Results are typically reported as absolute concentrations (pg/mL) or as fold-change from baseline.

Cytokine_Quantification_Workflow cluster_workflow Experimental Workflow start Start: Patient Dosing blood_collection Blood Sample Collection (Baseline & Post-Dose) start->blood_collection serum_separation Serum Separation (Centrifugation) blood_collection->serum_separation immunoassay High-Sensitivity Immunoassay (e.g., Ciraplex) serum_separation->immunoassay data_analysis Data Analysis (Concentration & Fold Change) immunoassay->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for cytokine and chemokine quantification.
Measurement of Interferon-Stimulated Gene (ISG) Expression

Objective: To quantify the induction of ISG mRNA in peripheral blood mononuclear cells (PBMCs) or whole blood following this compound administration.

Methodology:

  • Sample Collection: Whole blood samples are collected in appropriate tubes for RNA preservation.

  • RNA Extraction: Total RNA is extracted from PBMCs or whole blood using standard commercial kits.

  • Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of specific ISGs (e.g., ISG15, OAS-1, MX1) are quantified by real-time qPCR using gene-specific primers and probes.

  • Data Analysis: ISG expression is normalized to a housekeeping gene, and the fold-change in expression relative to baseline is calculated.

Immune Cell Activation Assays

Objective: To assess the activation status of various immune cell populations (e.g., T cells, NK cells) in response to this compound.

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Flow Cytometry Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for cell surface markers of different immune cell types and activation markers (e.g., CD38, HLA-DR, CD69).

  • Flow Cytometry Analysis: The frequency of activated immune cell populations is determined by multi-color flow cytometry.

  • Data Reporting: Data is reported as the percentage of a specific cell population expressing activation markers or as the change in this percentage from baseline.

Conclusion

This compound demonstrates clear dose-dependent pharmacodynamic effects characterized by the robust induction of cytokines, chemokines, and interferon-stimulated genes. These downstream effects are consistent with its mechanism of action as a TLR7 agonist and underscore its potential as an immunomodulatory agent for the treatment of chronic viral infections. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working to further elucidate the therapeutic potential of this compound and other TLR7 agonists.

References

Methodological & Application

Application Notes: Vesatolimod In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vesatolimod (also known as GS-9620) is a potent and selective oral agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[2] As a TLR7 agonist, this compound triggers innate immune responses, leading to the production of type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines.[2][3] This activation of the innate immune system subsequently modulates adaptive immune responses, including the activation of T cells and Natural Killer (NK) cells.[2] These application notes provide detailed protocols for the in vitro stimulation of human PBMCs with this compound to study its immunological effects, including cytokine production, interferon-stimulated gene (ISG) expression, and immune cell activation.

This compound Signaling Pathway

This compound is internalized into the endosomes of TLR7-expressing cells, such as pDCs.[1] Binding to TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons and other inflammatory cytokines.

Vesatolimod_Signaling_Pathway cluster_cell Plasmacytoid Dendritic Cell (pDC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vesatolimod_internal This compound TLR7 TLR7 Vesatolimod_internal->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB TRAF6->NFkB IFNa_gene IFN-α Gene IRF7->IFNa_gene Activates Transcription Cytokine_gene Cytokine Genes NFkB->Cytokine_gene Activates Transcription IFNa_secreted Secreted IFN-α IFNa_gene->IFNa_secreted Leads to Secretion Cytokines_secreted Secreted Cytokines/Chemokines Cytokine_gene->Cytokines_secreted Leads to Secretion Vesatolimod_external This compound (extracellular) Vesatolimod_external->Vesatolimod_internal Internalization

Caption: this compound TLR7 signaling pathway in a plasmacytoid dendritic cell.

Experimental Workflow

The general workflow for assessing the effects of this compound on human PBMCs involves isolating the cells from whole blood, stimulating them with the compound, and subsequently analyzing various endpoints such as secreted proteins, gene expression, and cell surface marker expression.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_analysis Phase 2: Downstream Analysis start Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll Gradient Centrifugation) start->pbmc_isolation cell_culture Cell Seeding & Stimulation (this compound Treatment) pbmc_isolation->cell_culture sample_collection Sample Collection (Supernatant & Cell Pellets) cell_culture->sample_collection cytokine_analysis Cytokine/Chemokine Analysis (ELISA / Multiplex Assay) sample_collection->cytokine_analysis gene_expression Gene Expression Analysis (RT-qPCR for ISGs) sample_collection->gene_expression flow_cytometry Immune Cell Activation (Flow Cytometry) sample_collection->flow_cytometry

Caption: General experimental workflow for this compound stimulation of PBMCs.

Detailed Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol is based on standard density gradient centrifugation using Ficoll-Paque.[4][5]

  • Blood Collection: Collect whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

  • Ficoll Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium in a conical centrifuge tube, minimizing mixing at the interface.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

  • Washing: Transfer the collected cells to a new conical tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes at room temperature.

  • Repeat Wash: Discard the supernatant and repeat the wash step one more time to remove residual platelets and Ficoll.

  • Cell Counting: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

Protocol 2: In Vitro Stimulation of PBMCs with this compound
  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) to a concentration of 1-2 x 10^6 cells/mL.

  • Plating: Seed the cells into a multi-well tissue culture plate (e.g., 96-well, 24-well, or 6-well depending on downstream application needs).

  • Stimulation: Prepare stock solutions of this compound in DMSO and then dilute to final working concentrations in complete RPMI medium. Add this compound to the appropriate wells. Studies have used concentrations ranging from 20 nM to 10 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a desired time period, typically 24 hours for cytokine and cell activation analysis.[6][7]

  • Sample Collection:

    • Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C for cytokine analysis.

    • Cell Pellet: Gently resuspend the cell pellet for immediate analysis (e.g., flow cytometry) or process for RNA/protein extraction.

Protocol 3: Quantification of Cytokine and Chemokine Production

The collected supernatants can be analyzed for key biomarkers of TLR7 activation.

  • Analytes: Key cytokines and chemokines induced by this compound include IP-10 (CXCL10), IL-1RA, and ITAC (CXCL11).[8][9] IFN-α is also a primary product of TLR7 stimulation by pDCs.[10]

  • Method: Use a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) for quantification.[11][12]

  • Procedure: Follow the manufacturer's instructions for the chosen assay kit. Briefly, this involves incubating the supernatant samples with capture antibody-coated beads or plates, followed by detection antibodies and a final read-out on the appropriate instrument.

  • Data Analysis: Calculate the concentration of each analyte in the samples by interpolating from a standard curve generated with recombinant protein standards.

Protocol 4: Analysis of Interferon-Stimulated Gene (ISG) Expression
  • RNA Extraction: After stimulation, harvest the PBMC pellets. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using a suitable master mix and primers/probes for target ISGs such as ISG15, MX1, and OAS1.[13][14] Also include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls using the ΔΔCt method.

Protocol 5: Flow Cytometry Analysis of Immune Cell Activation
  • Cell Harvesting: Following stimulation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

  • Surface Staining: Resuspend cells in FACS buffer and incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark. A typical panel could include:

    • Lineage Markers: CD3 (T cells), CD14 (Monocytes), CD19 (B cells), CD56 (NK cells).

    • T Cell Subsets: CD4, CD8.

    • Activation Markers: CD69, HLA-DR.[7][13]

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express). Gate on specific cell populations (e.g., CD3+/CD8+ T cells) and quantify the percentage of cells expressing activation markers (e.g., CD69+).

Data Presentation: Expected Outcomes

The following tables summarize the known activity of this compound and the expected results from the described protocols.

Table 1: this compound In Vitro Activity Profile

Parameter Value Reference
Target Toll-Like Receptor 7 (TLR7) [1]
EC50 291 nM [1]

| Primary Responding Cells | pDCs, B-lymphocytes |[2][6] |

Table 2: Expected Biomarker Response in PBMCs Stimulated with this compound

Assay Type Biomarker Expected Outcome Reference
Cytokine/Chemokine IP-10 (CXCL10) Strong Upregulation [1][9]
IL-1RA Upregulation [8][9]
ITAC (CXCL11) Strong Upregulation [1][9]
IFN-α Upregulation [10]
Gene Expression ISG15 Strong Upregulation [1][3]
MX1 Strong Upregulation [1][3]
OAS1 Strong Upregulation [1][3]
Cell Activation CD69 on CD8+ T cells Upregulation [7]

| | HLA-DR on T cells & NK cells| Upregulation |[13] |

Table 3: Example In Vitro PBMC Stimulation Parameters

Parameter Recommended Range / Value Reference
Cell Density 1 - 2 x 10^6 cells/mL [5]
This compound Conc. 20 nM - 10 µM [6]
Incubation Time 24 - 48 hours [6][11]

| Primary Readouts | Cytokine Secretion, ISG Expression, CD69 Upregulation |[3][7][11] |

References

Establishing a Vesatolimod Dose-Response Curve in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (also known as GS-9620) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7, an endosomal pattern recognition receptor, initiates an innate immune response characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines and chemokines. This application note provides detailed protocols for establishing a dose-response curve for this compound in two relevant in vitro systems: a HEK293 cell line stably expressing human TLR7 and primary human peripheral blood mononuclear cells (PBMCs). These assays are fundamental for characterizing the potency and efficacy of this compound and similar TLR7 agonists.

Mechanism of Action: TLR7 Signaling Pathway

This compound activates the TLR7 signaling pathway, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of this compound to TLR7 within the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the robust production of type I interferons, such as IFN-α.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Induces Transcription IFN Type I Interferon (IFN-α) Genes IRF7->IFN Induces Transcription

This compound-induced TLR7 signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the dose-dependent effects of this compound in HEK-Blue™ hTLR7 cells and human PBMCs.

Table 1: this compound-Induced NF-κB Activation in HEK-Blue™ hTLR7 Cells

This compound Concentration (µM)Mean Fold Increase in NF-κB Activity (vs. Vehicle)Standard Deviation
0 (Vehicle)1.00.1
0.012.50.3
0.17.80.9
1.014.21.5
5.016.01.8
10.016.51.9

Data is representative and based on typical results from NF-κB reporter assays. A 16-fold increase in luciferase activity was observed at 5µM in Huh7 cells transfected with TLR7.[1]

Table 2: this compound-Induced Cytokine Production in Human PBMCs (36-hour stimulation)

This compound Concentration (nM)Mean IFN-α Concentration (pg/mL)Standard DeviationMean IL-6 Concentration (pg/mL)Standard Deviation
0 (Vehicle)<12.5-5015
1025075400120
10015004502500750
10004000120060001800

Data is derived from studies on resting PBMCs treated with GS-9620 for 36 hours.[1]

Table 3: Effect of this compound on Cell Viability (48-hour incubation)

Cell LineThis compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
HEK-Blue™ hTLR70 (Vehicle)1005.0
1984.5
10955.2
100926.1
Human PBMCs0 (Vehicle)1007.0
1976.5
10947.2
100908.0

Data is representative of typical results from MTT assays and indicates that this compound is not significantly cytotoxic at concentrations effective for TLR7 activation.

Experimental Workflow

The general workflow for establishing a this compound dose-response curve involves cell preparation, stimulation with a serial dilution of the compound, incubation, and subsequent measurement of the desired endpoint.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Culture HEK-Blue™ hTLR7 cells or Isolate Human PBMCs A2 Seed cells into 96-well plates A1->A2 B1 Add this compound dilutions to cells A2->B1 A3 Prepare serial dilutions of this compound A3->B1 B2 Incubate for a defined period (e.g., 24-48 hours) B1->B2 C1 Measure Endpoint B2->C1 C1a NF-κB Reporter Assay (SEAP) C1->C1a C1b Cytokine ELISA (IFN-α, IL-6) C1->C1b C1c Cell Viability Assay (MTT) C1->C1c C2 Data Analysis: Plot dose-response curve Calculate EC50 C1a->C2 C1b->C2 C1c->C2

General experimental workflow.

Experimental Protocols

NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells

This protocol describes how to measure the activation of the NF-κB pathway in response to this compound using a secreted embryonic alkaline phosphatase (SEAP) reporter system.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • DMEM, high glucose (Gibco)

  • Heat-inactivated fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • HEK-Blue™ Selection antibiotics (e.g., Puromycin, Blasticidin)

  • This compound (GS-9620)

  • Phosphate-buffered saline (PBS)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics according to the manufacturer's instructions. Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: The day before the experiment, wash cells with PBS and detach them using a cell scraper. Resuspend the cells in fresh culture medium and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of medium.

  • This compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM.

  • Cell Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

    • Add 180 µL of the QUANTI-Blue™ Solution to a new 96-well plate.

    • Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

  • Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the fold increase in NF-κB activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Cytokine Production Assay in Human PBMCs

This protocol outlines the measurement of IFN-α and IL-6 production from human PBMCs following stimulation with this compound.

Materials:

  • Ficoll-Paque™ PLUS (GE Healthcare)

  • Human peripheral blood from healthy donors

  • RPMI 1640 medium (Gibco)

  • Heat-inactivated FBS

  • Penicillin-Streptomycin solution

  • This compound (GS-9620)

  • Human IFN-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)

  • 96-well round-bottom cell culture plates

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of medium.

  • This compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 1000 nM.

  • Cell Stimulation: Add 20 µL of the this compound dilutions to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for 36-48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of IFN-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Plot the dose-response curve and determine the EC50 for the induction of each cytokine.

Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxicity of this compound on HEK-Blue™ hTLR7 cells and PBMCs.

Materials:

  • Cells treated as in the respective functional assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer

Protocol:

  • Cell Treatment: Prepare a separate 96-well plate with cells and this compound dilutions as described in the functional assay protocols. Include a positive control for cell death (e.g., 10% DMSO) and a vehicle control.

  • Incubation: Incubate the plate for the same duration as the functional assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

The protocols and data presented in this application note provide a robust framework for characterizing the dose-response of this compound in relevant cell-based assays. By utilizing both a TLR7-expressing reporter cell line and primary immune cells, researchers can gain a comprehensive understanding of the compound's potency, efficacy, and mechanism of action. These assays are crucial steps in the preclinical development and evaluation of TLR7 agonists for various therapeutic applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation by Vesatolimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective agonist of Toll-like receptor 7 (TLR7). It is an investigational immune modulator being evaluated for its potential in various therapeutic areas, including viral infections and oncology. This compound's mechanism of action involves the activation of the innate immune system, which in turn can lead to the activation and enhancement of adaptive immune responses, including T cell-mediated immunity. This document provides detailed application notes and protocols for the analysis of T cell activation induced by this compound using flow cytometry.

Mechanism of T Cell Activation by this compound

This compound primarily activates plasmacytoid dendritic cells (pDCs) and B lymphocytes, which express high levels of TLR7. The activation of T cells is largely an indirect effect mediated by the cytokines produced by these TLR7-expressing cells.[1][2]

Upon binding to TLR7 within the endosomes of pDCs, this compound initiates a downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88), interferon regulatory factors (IRFs), and nuclear factor-kappa B (NF-κB).[3] This signaling pathway culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[3][4] These cytokines then act on T cells, leading to their activation, proliferation, and enhanced effector functions.

dot

Vesatolimod_T_Cell_Activation_Pathway cluster_pDC Plasmacytoid Dendritic Cell (pDC) cluster_TCell T Cell This compound This compound Endosome Endosome This compound->Endosome Enters TLR7 TLR7 Endosome->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF-7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription T_Cell T Cell Type_I_IFN->T_Cell Stimulates Cytokines->T_Cell Stimulates Activated_T_Cell Activated T Cell (↑CD69, ↑CD25, ↑CD38, ↑HLA-DR, ↑IFN-γ, ↑TNF-α) T_Cell->Activated_T_Cell Becomes

Caption: this compound indirectly activates T cells via pDC stimulation.

Quantitative Data on T Cell Activation by this compound

The following tables summarize quantitative data from in vitro and clinical studies on the effects of this compound on T cell activation markers and cytokine production.

Table 1: In Vitro T Cell Activation by this compound

Cell TypeMarkerThis compound ConcentrationResultReference
CD8+ T cells (from HIV+ donors)CD69Concentration-dependentUp to 88% increase in CD69+ cells[1][2]
HIV-specific CD8+ T cellsCD69Concentration-dependentMaximum of 20.8% increase in activation[2]
HIV-specific CD8+ T cellsCD107a and/or TNF-αNot specifiedUpregulation in 5 out of 14 donors[2]

Table 2: Clinical T Cell Activation by this compound (in HIV-infected individuals on ART)

Cell TypeMarkerThis compound DoseResult (Mean percentage change from baseline)Reference
CD4+ T cellsCD38+HLA-DR+8 mg50.9% (after 1st dose)[5]
CD4+ T cellsCD38+HLA-DR+8 mg71.9% (after 10th dose)[5]
CD8+ T cellsCD38+HLA-DR+8 mg64.8% (after 1st dose)[5]

Table 3: Cytokine Induction by this compound (in HIV-infected individuals on ART)

Cytokine/ChemokineThis compound DoseResult (Fold increase from baseline)Reference
Interferon gamma-induced protein 10 (IP-10)6 mg>3.9[5][6]
Interleukin-1 receptor antagonist (IL-1RA)6 mg>3.9[5][6]
Interferon-inducible T-cell alpha chemoattractant (ITAC)6 mg>3.9[5][6]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound to induce T cell activation.

Materials:

  • This compound (GS-9620)

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 96-well round-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Preparation:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing pre-warmed complete RPMI.

    • Centrifuge at 300 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in complete RPMI.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in complete RPMI to achieve the desired final concentrations (e.g., 20 nM, 1 µM, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Culture and Stimulation:

    • Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Flow Cytometry Analysis of T Cell Activation

This protocol details the staining of surface and intracellular markers for the assessment of T cell activation by flow cytometry.

Materials:

  • Stimulated and unstimulated PBMCs from Protocol 1

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human:

    • CD3 (T cell marker)

    • CD4 (Helper T cell marker)

    • CD8 (Cytotoxic T cell marker)

    • CD69 (Early activation marker)

    • CD25 (Activation marker)

    • CD38 (Activation marker)

    • HLA-DR (Activation marker)

    • IFN-γ (Intracellular cytokine)

    • TNF-α (Intracellular cytokine)

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization solution

  • Permeabilization buffer

  • Flow cytometer

Procedure:

  • Intracellular Cytokine Staining Preparation (if applicable):

    • For the last 4-6 hours of the incubation period from Protocol 1, add Brefeldin A (e.g., at 10 µg/mL) to the cell cultures to block cytokine secretion.

  • Surface Marker Staining:

    • Harvest the cells from the 96-well plate and transfer to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 1 mL of FACS buffer and centrifuge again.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the pre-titrated fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD69, CD25, CD38, HLA-DR).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

  • Intracellular Cytokine Staining (if applicable):

    • After surface staining, resuspend the cells in 250 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with 1 mL of Permeabilization buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization buffer containing the pre-titrated fluorochrome-conjugated antibodies for intracellular cytokines (IFN-γ, TNF-α).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of Permeabilization buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on lymphocytes, then single cells, and subsequently identify CD4+ and CD8+ T cell populations. Within these populations, quantify the percentage of cells expressing the activation markers of interest.

Experimental Workflow

dot

Experimental_Workflow PBMC_Isolation Isolate/Thaw Human PBMCs Cell_Culture Culture PBMCs (1x10^5 cells/well) PBMC_Isolation->Cell_Culture Vesatolimod_Stimulation Stimulate with this compound (or DMSO control) Cell_Culture->Vesatolimod_Stimulation Incubation Incubate for 24-48 hours Vesatolimod_Stimulation->Incubation Brefeldin_A Add Brefeldin A (last 4-6 hours, for ICS) Incubation->Brefeldin_A Optional Harvest_Cells Harvest Cells Incubation->Harvest_Cells Brefeldin_A->Harvest_Cells Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD69, CD25, etc.) Harvest_Cells->Surface_Staining Fix_Perm Fixation and Permeabilization (for ICS) Surface_Staining->Fix_Perm For ICS Flow_Cytometry Acquire on Flow Cytometer Surface_Staining->Flow_Cytometry Intracellular_Staining Intracellular Cytokine Staining (IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Intracellular_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Flow cytometry workflow for T cell activation analysis.

References

Application Notes and Protocols for Vesatolimod in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of in vivo mouse studies using Vesatolimod (GS-9620), a selective Toll-like receptor 7 (TLR7) agonist. This document includes detailed protocols for two primary mouse models: the Experimental Autoimmune Encephalomyelitis (EAE) model for neuroinflammation and the CT26 syngeneic tumor model for immuno-oncology studies.

Mechanism of Action

This compound is an orally available small molecule that activates the innate immune system by binding to and stimulating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α), as well as the activation of various immune cells, including natural killer (NK) cells, phagocytic cells, and T cells.[1]

Signaling Pathway

The activation of TLR7 by this compound initiates a MyD88-dependent signaling pathway, culminating in the activation of transcription factors such as NF-κB and IRF7. This leads to the transcription of genes involved in the inflammatory response and antiviral immunity.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 activates IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Gene_Expression Gene Transcription NFkB_n->Gene_Expression IRF7_n->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-12, IFN-α) Gene_Expression->Cytokines leads to

Caption: this compound activates the TLR7 signaling pathway.

Data Presentation

Table 1: Effects of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
ParameterControl Group (Vehicle)This compound-Treated Group (3 mg/kg)p-valueReference
Clinical Score (Day 21) 2.11 ± 0.171.59 ± 0.21< 0.001[2]
Body Weight (g, Day 28) 22.11 ± 0.2623.42 ± 0.31< 0.01[2]
Spleen Weight (g, Day 28) 0.25 ± 0.050.19 ± 0.02< 0.05[2]
Th1 Cells (CD4+IFN-γ+) in Blood (%) HighSignificantly Reduced< 0.001[2]
Th17 Cells (CD4+IL-17A+) in Blood (%) HighSignificantly Reduced< 0.05[2]
Regulatory T cells (Tregs, CD4+CD25+Foxp3+) in Spleen (%) BaselineIncreasedNot specified[2]
IL-12 (p40) in Peripheral Blood ElevatedDecreasedNot specified[2]
Eotaxin in Peripheral Blood ElevatedDecreasedNot specified[2]
Table 2: Representative Effects of a TLR7 Agonist in the CT26 Syngeneic Mouse Cancer Model*
ParameterControl Group (Vehicle)TLR7 Agonist-Treated Groupp-valueReference
Tumor Volume (mm³) HighSignificantly Reduced< 0.05[3]
Tumor-Infiltrating CD8+ T cells LowIncreased< 0.05[3]
Tumor-Infiltrating NK cells LowIncreasedNot specified[4]
M1/M2 Macrophage Ratio in TME LowIncreasedNot specified[5]
Intratumoral IFN-γ levels LowIncreasedNot specified[3]

*Data in this table are representative of the expected outcomes based on studies with TLR7 agonists in the CT26 model, as direct quantitative data for this compound in this specific model is limited in the public domain.

Experimental Protocols

Protocol 1: this compound Treatment in the EAE Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound.

1. EAE Induction:

  • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • Inject female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG/CFA emulsion on day 0.

  • Administer pertussis toxin intraperitoneally on days 0 and 2.

2. This compound Preparation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 3% DMSO, 40% PEG300, 5% Tween 80, and 52% saline).

  • From the onset of clinical symptoms (typically around day 12-14), administer this compound daily via intraperitoneal injection at a dose of 3 mg/kg.

  • The control group receives an equivalent volume of the vehicle.

3. Monitoring and Endpoints:

  • Monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb paralysis; 5, moribund.

  • At the end of the experiment (e.g., day 28), collect blood, spleen, and spinal cord for analysis.

4. Sample Analysis:

  • Flow Cytometry: Analyze splenocytes and peripheral blood mononuclear cells (PBMCs) for T cell populations (Th1, Th17, Tregs) using antibodies against CD3, CD4, IFN-γ, IL-17A, CD25, and Foxp3.

  • Cytokine Analysis: Measure cytokine levels (e.g., IL-12, Eotaxin) in serum using ELISA or multiplex bead array.

  • Histology: Perfuse mice with paraformaldehyde and collect spinal cords for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and immune cell infiltration (e.g., immunohistochemistry for CD3).

Protocol 2: this compound Treatment in the CT26 Syngeneic Tumor Model

This protocol outlines the establishment of CT26 colon carcinoma tumors in BALB/c mice and a representative treatment regimen with a TLR7 agonist like this compound.

1. Tumor Cell Culture and Implantation:

  • Culture CT26 murine colorectal carcinoma cells in appropriate media.

  • Subcutaneously inject 1 x 10^6 CT26 cells into the flank of female BALB/c mice (6-8 weeks old).

2. This compound Administration:

  • Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

  • Administer this compound (or another TLR7 agonist) via a suitable route (e.g., intraperitoneal, intratumoral) at an effective dose. A starting point could be a regimen similar to the EAE model (e.g., 3 mg/kg) or based on specific literature for TLR7 agonists in cancer models.[3][5] Treatment frequency can be daily or every few days.

  • The control group should receive the vehicle.

3. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor body weight as an indicator of toxicity.

  • At the study endpoint, excise tumors for analysis.

4. Sample Analysis:

  • Flow Cytometry: Digest tumors to obtain a single-cell suspension. Analyze the immune cell infiltrate using a panel of antibodies for markers such as CD45, CD3, CD4, CD8, NK1.1 (for NK cells), F4/80 (for macrophages), CD11c (for dendritic cells), and Gr-1 (for myeloid-derived suppressor cells).

  • Cytokine Analysis: Homogenize a portion of the tumor tissue to measure intratumoral cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex assay.

  • Immunohistochemistry: Fix and paraffin-embed tumor sections to visualize the spatial distribution of immune cells (e.g., CD8+ T cells) within the tumor microenvironment.

Mandatory Visualizations

Caption: Experimental workflow for in vivo mouse models.

References

Application Notes and Protocols for Assessing Vesatolimod Activity in HIV Latency Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) establishes a latent reservoir in long-lived cells, primarily resting CD4+ T cells, which is the major obstacle to a cure.[1][2] The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent HIV with Latency Reversing Agents (LRAs), making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects.[1][3] Vesatolimod (GS-9620) is an investigational small molecule that functions as a selective Toll-like receptor 7 (TLR7) agonist.[4][5] TLR7 is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[4] As a TLR7 agonist, this compound acts as an immune modulator, triggering the production of type I interferons and other cytokines, which can lead to the activation of various immune cells and potentially disrupt HIV latency.[4][5] These application notes provide detailed protocols for assessing the activity of this compound in established in vitro and ex vivo models of HIV latency.

Mechanism of Action of this compound

This compound activates the innate immune system by binding to and stimulating TLR7. This engagement initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein.[6] This signaling pathway culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[4][6] The induction of HIV RNA by this compound is thought to be dependent on IFN-α production by pDCs.[4]

This compound (GS-9620) Signaling Pathway

Vesatolimod_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 TBK1/IKKε TBK1/IKKε TRAF6->TBK1/IKKε IKK Complex IKKα/β/γ TAK1->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB (p50/p65) IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation IRF7 IRF7 IRF7_nuc IRF7 IRF7->IRF7_nuc translocation TBK1/IKKε->IRF7 phosphorylates Gene Expression Pro-inflammatory Cytokines & Type I Interferon Genes NF-κB_nuc->Gene Expression IRF7_nuc->Gene Expression

Caption: this compound activates TLR7 signaling.

Quantitative Data Summary

This compound has been evaluated in several clinical trials. The following tables summarize key findings from these studies.

Table 1: Summary of this compound (GS-9620) Clinical Trials in HIV-Infected Individuals
Study Identifier Phase This compound Dose(s) Key Findings Reference(s)
GS-US-382-1450 (NCT02858401)1b1-12 mg (dose escalation)Generally well-tolerated. No significant change in plasma HIV-1 RNA. Dose-dependent increases in immune activation markers (cytokines, ISGs).[5][7][8][9]
GS-US-382-3961 (NCT03060447)1b4, 6, or 8 mgAssociated with a modest delay in viral rebound after ART interruption. Decreased intact proviral DNA.[10][11]
AEILIX-003 (NCT05364035)2aNot specifiedCombination with therapeutic HIV vaccines was safe and stimulated strong immune responses.[12]
GS-US-382-5445 (NCT05281510)2aNot specifiedCombination with broadly neutralizing antibodies (bNAbs) was safe and well-tolerated.[12][13]
Table 2: Pharmacodynamic Effects of this compound (GS-US-382-1450)
Biomarker Dose Group Peak Fold Change from Baseline (Mean) Time to Peak Reference(s)
IP-106 mg>3.924 hours post-dose[8][9]
IL-1RA6 mg>3.924 hours post-dose[8][9]
ITAC6 mg>3.924 hours post-dose[8][9]
ISG15 mRNA6-12 mgDose-dependent increase24 hours post-dose[5]
MX1 mRNA6-12 mgDose-dependent increase24 hours post-dose[5]
OAS1 mRNA6-12 mgDose-dependent increase24 hours post-dose[5]

Experimental Protocols

Experimental Workflow for Assessing this compound Activity

Vesatolimod_Workflow Start Start Establish_Model Establish In Vitro/Ex Vivo HIV Latency Model Start->Establish_Model Treat Treat with this compound (Dose-Response) Establish_Model->Treat Measure_Reactivation Measure HIV-1 Reactivation Treat->Measure_Reactivation Measure_Immune_Activation Measure Immune Activation Treat->Measure_Immune_Activation Data_Analysis Data Analysis and Interpretation Measure_Reactivation->Data_Analysis Measure_Immune_Activation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound assessment.

Protocol 1: Establishment of an In Vitro Primary CD4+ T Cell Model of HIV Latency

This protocol is adapted from models that use activation of primary CD4+ T cells followed by a return to quiescence.[14][15]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T cell isolation kit (negative selection)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine

  • Anti-CD3/CD28 antibody-coated beads

  • Recombinant human IL-2

  • Replication-competent or reporter HIV-1 virus stock

  • Antiretroviral drugs (e.g., integrase inhibitor like Raltegravir)

Procedure:

  • Isolate CD4+ T cells: Isolate primary CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Activate CD4+ T cells: Stimulate the purified CD4+ T cells with anti-CD3/CD28 antibody-coated beads and 20 U/mL of IL-2 in complete RPMI 1640 medium.

  • Infect activated cells: After 2-3 days of activation, infect the cells with HIV-1 by spinoculation (1200 x g for 2 hours at room temperature).[7]

  • Establish latency:

    • After infection, culture the cells in the presence of an antiretroviral to prevent new rounds of infection.

    • Remove the anti-CD3/CD28 beads after 3-4 days.

    • Culture the cells in the presence of IL-2 for an additional 7-10 days to allow for cell expansion.

    • Withdraw IL-2 and culture the cells in complete RPMI 1640 medium. The cells will gradually return to a resting state over the next 2-3 weeks, establishing latency in a fraction of the infected cells.

  • Maintain latently infected cells: Maintain the culture for several weeks to ensure a stable latent state. The establishment of latency can be confirmed by the absence of reporter gene expression (if a reporter virus is used) and the ability to reactivate virus production upon stimulation.

Protocol 2: Ex Vivo Treatment of Cells from HIV-Infected Individuals

This protocol uses cells directly isolated from ART-suppressed HIV-infected individuals.

Materials:

  • Leukapheresis or whole blood sample from an ART-suppressed HIV-infected individual

  • Ficoll-Paque for PBMC isolation

  • CD4+ T cell isolation kit (negative selection)

  • Complete RPMI 1640 medium

  • This compound (GS-9620)

  • Control compounds (e.g., DMSO as a negative control, PMA/ionomycin as a positive control)

Procedure:

  • Isolate resting CD4+ T cells: Isolate PBMCs from the blood sample by Ficoll-Paque density gradient centrifugation. Subsequently, enrich for resting CD4+ T cells using a negative selection kit.

  • Culture cells: Plate the resting CD4+ T cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Treat with this compound: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the cell cultures. Include appropriate vehicle (e.g., DMSO) and positive (e.g., PMA/ionomycin) controls.

  • Incubate: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest samples: After incubation, harvest the cell culture supernatants to measure released virus and the cells to measure cell-associated HIV RNA and immune activation markers.

Protocol 3: Quantification of Cell-Associated HIV-1 RNA by RT-qPCR

This protocol measures the levels of unspliced HIV-1 RNA within cells as an indicator of transcriptional reactivation.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit (Reverse Transcriptase, random hexamers/oligo(dT) primers)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probe for HIV-1 gag and a housekeeping gene (e.g., GAPDH, CCR5)[16][17]

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell pellets harvested in the previous protocols using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for DNA contamination.[17]

  • qPCR:

    • Set up the qPCR reaction with a master mix, primers, probe (for TaqMan), and the synthesized cDNA.

    • Use primers specific for a conserved region of the HIV-1 gag gene to detect unspliced viral RNA.

    • Use primers for a housekeeping gene to normalize the amount of input RNA.

    • A typical cycling protocol is: 95°C for 5-10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 1 min.[17][18]

  • Data Analysis: Calculate the fold change in HIV-1 RNA expression in this compound-treated samples relative to the vehicle control, after normalization to the housekeeping gene using the ΔΔCt method.

Protocol 4: Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is the "gold standard" for measuring the frequency of latently infected cells capable of producing replication-competent virus.[19]

Materials:

  • Resting CD4+ T cells from an ART-suppressed HIV-infected individual

  • Complete RPMI 1640 medium

  • Phytohemagglutinin (PHA)

  • Recombinant human IL-2

  • CD8-depleted PBMCs from an uninfected donor (feeder cells) or a susceptible cell line (e.g., MOLT-4/CCR5)[20]

  • p24 ELISA kit or RT-qPCR for viral RNA in the supernatant

Procedure:

  • Cell Plating: Plate the resting CD4+ T cells in a limiting dilution series (e.g., starting from 1 x 10^6 cells/well and performing five-fold serial dilutions) in a 96-well plate.

  • Cell Activation: Activate the cells with PHA and IL-2.

  • Co-culture: Add feeder cells (irradiated CD8-depleted PBMCs from a healthy donor) to each well to allow for the propagation of any reactivated virus.[21]

  • Culture and Monitoring: Culture the cells for 14-21 days, performing media changes every 3-4 days.

  • Detection of Viral Outgrowth: At the end of the culture period, measure the presence of HIV-1 in the supernatant of each well using a p24 ELISA or RT-qPCR.

  • Data Analysis: Calculate the frequency of latently infected cells in infectious units per million (IUPM) using maximum likelihood statistical methods based on the number of positive wells at each cell dilution.[21]

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound's activity as a latency-reversing agent in relevant HIV latency models. The combination of in vitro and ex vivo assays allows for a thorough assessment of its potential to reactivate latent HIV and modulate the host immune response. The quantitative data from clinical trials suggest that while this compound is immunologically active, its efficacy as a standalone LRA may be limited, highlighting the need for combination strategies to achieve a functional cure for HIV.[2][5]

References

Application Notes and Protocols: Rhesus Macaque Model for Vesatolimod Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective oral Toll-like receptor 7 (TLR7) agonist under investigation as a key component of HIV-1 cure strategies. TLR7, an endosomal innate pattern-recognition receptor, recognizes single-stranded RNA viruses, and its activation can lead to the induction of type I interferons and other cytokines, enhancement of innate and adaptive immune responses, and potentially, the reversal of HIV-1 latency. The rhesus macaque model of Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) infection is a critical preclinical tool for evaluating the in vivo efficacy and mechanism of action of this compound. These application notes provide a comprehensive overview of the use of this model for this compound efficacy studies, including detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: TLR7 Signaling Pathway

This compound stimulates plasmacytoid dendritic cells (pDCs) and other TLR7-expressing immune cells. Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade that leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn activate a broad range of antiviral immune responses.

TLR7_Signaling_Pathway This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IkB IκB IKK_complex->IkB phosphorylates IRF7 IRF7 TBK1_IKKi->IRF7 NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation IRF7_translocation IRF7 Translocation IRF7->IRF7_translocation Gene_Expression Gene Expression NFkB_translocation->Gene_Expression IRF7_translocation->Gene_Expression IFN_alpha_beta IFN-α/β Gene_Expression->IFN_alpha_beta Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Protocols

Rhesus Macaque Model
  • Species: Indian-origin rhesus macaques (Macaca mulatta).

  • Virologic Status: SIVmac239, SIVmac251, or SHIV-SF162P3 infected.

  • Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Antiretroviral Therapy (cART) Regimen
  • Objective: To suppress viral replication to undetectable levels before this compound administration.

  • Typical Regimen: A combination of reverse transcriptase inhibitors and an integrase inhibitor. For example, daily subcutaneous injections of tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and dolutegravir (DTG).

  • Initiation: cART can be initiated during acute or chronic infection, a key variable that can influence study outcomes.[1]

This compound Administration
  • Formulation: Oral suspension.

  • Dosage: Doses have ranged from 0.1 to 0.3 mg/kg. A common dose is 0.15 mg/kg.[1]

  • Frequency: Typically administered every two weeks for a defined number of doses (e.g., 6-10 doses).[1][2]

  • Administration: Oral gavage.

Sample Collection and Processing
  • Blood: Peripheral blood collected at baseline, and at various time points post-Vesatolimod administration (e.g., 24h, 48h, 7 days) for plasma viral load (PVL) quantification, peripheral blood mononuclear cell (PBMC) isolation for immunophenotyping, and cell-associated viral DNA/RNA analysis.[1][3]

  • Tissues: Lymph nodes, gastrointestinal tract, and other relevant tissues may be collected at necropsy for viral reservoir quantification.[1]

Key Experimental Assays
  • Plasma Viral Load (PVL): Quantitative real-time PCR (qRT-PCR) to measure SIV RNA copies/mL in plasma. The limit of detection of the assay is a critical factor.[1]

  • Cell-Associated SIV DNA and RNA: qRT-PCR to quantify viral DNA and RNA in PBMCs and tissue-derived cells.

  • Immunophenotyping: Flow cytometry to analyze the frequency and activation status of various immune cell populations (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) using markers such as CD69, Ki-67, and HLA-DR.

  • Cytokine and Chemokine Analysis: Luminex or ELISA assays to measure levels of IFN-α, IP-10, and other cytokines in plasma.

  • Interferon-Stimulated Gene (ISG) Expression: qRT-PCR to measure the expression of ISGs (e.g., MX1, OAS1, ISG15) in PBMCs as a pharmacodynamic marker of TLR7 engagement.[1]

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Infection SIV/SHIV Infection of Rhesus Macaques cART_initiation Initiation of cART Infection->cART_initiation Viral_suppression Viral Suppression (Undetectable PVL) cART_initiation->Viral_suppression Vesatolimod_admin Oral this compound Administration (q2w) Viral_suppression->Vesatolimod_admin Blood_sampling Blood Sampling (Pre- and Post-dose) Vesatolimod_admin->Blood_sampling Data_analysis Data Analysis Blood_sampling->Data_analysis ART_interruption Analytical Treatment Interruption (ATI) Viral_rebound Monitoring for Viral Rebound ART_interruption->Viral_rebound Necropsy Necropsy & Tissue Collection Viral_rebound->Necropsy Necropsy->Data_analysis

Caption: General Experimental Workflow for this compound Efficacy Studies.

Data Presentation: Summary of Quantitative Findings

The efficacy of this compound in rhesus macaque models has been evaluated in several studies, with some discrepant findings, particularly regarding the induction of viremia.[1][3] These discrepancies are often attributed to differences in experimental design, such as the timing of cART initiation (acute vs. chronic phase) and the duration of suppressive ART prior to this compound treatment.[1][4]

Table 1: Virologic Outcomes of this compound Treatment in SIV/SHIV-Infected Rhesus Macaques

Study ReferenceSIV/SHIV StraincART InitiationThis compound DoseKey Virologic Findings
Lim et al. (2018)[3]SIVmac251Chronic (65 dpi)0.15 mg/kgTransient plasma viral load (PVL) "blips" observed after the 3rd dose.[3]
Del Prete et al. (2019)[4]SIVmac239XAcute (13 dpi)0.15 mg/kgNo significant induction of plasma viremia.[4]
Whitney et al. (2025)[1]SIVmac239MChronic (65 dpi)0.15 mg/kgNo measurable increases in PVL.[1]
Borducchi et al. (2022)[5]SHIV-SF162P3ChronicNot SpecifiedIn combination with PGT121, delayed viral rebound after ART interruption.[5]

Table 2: Immunologic Responses to this compound in SIV-Infected Rhesus Macaques

Immune ParameterObservationStudy Reference(s)
Interferon-Stimulated Gene (ISG) Expression Transient increases in ISG expression (e.g., MX1, OAS1) in PBMCs post-dosing.[1]
Cytokine/Chemokine Levels Increased plasma levels of IFN-α and IP-10.[6]
Immune Cell Activation Increased expression of activation markers (e.g., CD69) on CD4+ T cells, CD8+ T cells, and NK cells.[5][5][7]
NK and T Cell Responses Activation primarily observed in the effector memory T cell subpopulation.[7][7]

Discussion and Considerations

The rhesus macaque model has been instrumental in characterizing the in vivo pharmacodynamics and antiviral potential of this compound. While initial studies suggested a "shock and kill" effect with transient viremia, subsequent studies have not consistently reproduced this finding, indicating that the conditions for latency reversal by this compound may be specific.[1][3] However, the consistent and robust immunomodulatory effects of this compound are well-documented.[1][7]

Current research is exploring the use of this compound in combination with other interventions, such as therapeutic vaccines and broadly neutralizing antibodies (bNAbs), to enhance viral clearance and achieve sustained virologic control after treatment interruption.[5][8] The timing of cART initiation, the duration of viral suppression, and the specific SIV/SHIV strain used are critical variables that must be carefully considered in the design and interpretation of these studies.

Conclusion

The rhesus macaque model remains an indispensable tool for the preclinical evaluation of this compound and other HIV cure strategies. The detailed protocols and data summaries provided in these application notes are intended to guide researchers in designing and executing robust and informative studies. Future research should continue to explore combination therapies and further elucidate the precise mechanisms by which this compound modulates the viral reservoir and host immune responses.

References

Troubleshooting & Optimization

Technical Support Center: Vesatolimod (GS-9620)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vesatolimod (GS-9620). The following information addresses common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is sparingly soluble in aqueous solutions.

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: Several factors can affect the solubility of this compound in DMSO:

  • Purity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound. Always use fresh, anhydrous, high-purity DMSO.

  • Temperature: Gentle warming can aid in dissolution. However, excessive heat should be avoided to prevent compound degradation.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.

  • Compound Purity: Ensure the this compound powder is of high purity. Impurities can sometimes affect solubility.

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer for my experiment. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the aqueous buffer to avoid localized high concentrations of the compound that can lead to precipitation.

  • Use of Surfactants or Co-solvents: In some in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain solubility. For in vitro assays, the addition of a small amount of a biocompatible surfactant may help, but this should be tested for its effect on the experimental system.

Q4: How should I store my this compound stock solution in DMSO?

A4: For optimal stability, aliquot your this compound DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. While many compounds are stable for months under these conditions, it is best practice to use freshly prepared solutions or to re-qualify the solution if stored for an extended period.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in the activation of innate and adaptive immune responses.

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a systematic approach to troubleshoot common issues encountered when preparing this compound solutions in DMSO.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. 1. Hygroscopic DMSO: The DMSO has absorbed water, reducing its solvating power for hydrophobic compounds. 2. Insufficient Agitation: The compound has not been adequately mixed. 3. Low Temperature: The ambient temperature may be too low for efficient dissolution.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Vortex the solution for several minutes. If particles are still visible, use a bath sonicator for 10-15 minutes. 3. Gently warm the solution in a water bath at 37-50°C for a short period while mixing. Do not overheat.
Precipitation occurs after diluting DMSO stock with aqueous buffer. 1. Supersaturation: The concentration of this compound in the final aqueous solution exceeds its solubility limit. 2. Rapid Change in Polarity: A sudden shift from a high-DMSO to a high-aqueous environment can cause the compound to crash out of solution.1. Lower the final concentration of this compound in your assay. 2. Perform a serial dilution of the DMSO stock into the aqueous buffer. Ensure vigorous mixing during dilution. 3. Consider the use of a small percentage of a non-ionic surfactant (e.g., Tween-20) in your final buffer, but validate its compatibility with your assay.
Inconsistent experimental results with different batches of this compound solution. 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution. 2. Inaccurate Concentration: Incomplete dissolution of the initial powder or precipitation during dilution.1. Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid more than 1-2 freeze-thaw cycles. 2. Visually inspect the solution for any precipitate before use. If precipitate is observed, try to redissolve using gentle warming and sonication. It is recommended to prepare fresh solutions if dissolution is incomplete.

Quantitative Data Summary

The solubility of this compound in DMSO has been reported by various suppliers. The values can vary, and it is important to note that these are often maximum solubility limits. It is recommended to prepare stock solutions at a concentration well below these limits for routine use to ensure complete dissolution.

Supplier Reported Solubility in DMSO Molar Concentration (mM) Notes
MedChemExpress≥ 16.67 mg/mL[1]≥ 40.61 mMHygroscopic DMSO can impact solubility.
Selleck Chemicals8.8 mg/mL21.43 mMWarming to 50°C and ultrasonication may be required.
Cayman Chemical15 mg/mL36.54 mM-
RayBiotech≥ 20.55 mg/mL≥ 50.06 mM-

Molecular Weight of this compound: 410.51 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (GS-9620) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.105 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in the sterile vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: a. Tightly cap the vial and vortex for 2-3 minutes. b. If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. c. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound DMSO Stock for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).

  • Calculate the dilution factor: To achieve a final DMSO concentration of 0.1% from a 100% DMSO stock, a 1:1000 dilution is required.

  • Intermediate Dilution (optional but recommended): a. Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution (with 1% DMSO). b. Further dilute this intermediate solution 1:100 in medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Direct Dilution (for higher final concentrations): a. To prepare a 10 µM working solution with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Pipette up and down gently but thoroughly to ensure the this compound is evenly dispersed in the medium.

  • Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Mandatory Visualizations

Vesatolimod_Solubility_Troubleshooting start Start: Dissolving this compound in DMSO issue Issue: this compound not dissolving start->issue check_dmso Use fresh, anhydrous DMSO? issue->check_dmso No success Successfully Dissolved issue->success Yes vortex_sonicate Vortex and/or sonicate? check_dmso->vortex_sonicate Yes fail Consult Technical Support check_dmso->fail No gentle_heat Apply gentle heat (37-50°C)? vortex_sonicate->gentle_heat Yes vortex_sonicate->fail No gentle_heat->success Yes gentle_heat->fail No

A flowchart for troubleshooting this compound dissolution in DMSO.

Vesatolimod_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (GS-9620) tlr7 TLR7 This compound->tlr7 binds myd88 MyD88 tlr7->myd88 activates irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 nfkb NF-κB Pathway traf6->nfkb irf7 IRF7 Pathway traf6->irf7 cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines ifn Type I Interferons (IFN-α/β) irf7->ifn

Simplified signaling pathway of this compound via TLR7 activation.

References

Vesatolimod Technical Support Center: Minimizing Off-Target Effects in Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vesatolimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound (also known as GS-9620) in in vitro experiments, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective small molecule agonist for Toll-like receptor 7 (TLR7).[1][2] Its mechanism of action involves binding to and activating TLR7, a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] This activation triggers downstream signaling pathways, leading to the induction of interferon-stimulated genes (ISGs) and the production of various cytokines, which are key components of the innate immune response.[1][3]

Q2: What are the expected on-target effects of this compound in a cell culture setting?

In vitro, the primary on-target effects of this compound include the activation of TLR7-expressing cells, such as pDCs and B lymphocytes, resulting in the production of cytokines like type I interferon.[4] In peripheral blood mononuclear cell (PBMC) cultures, this leads to a concentration-dependent increase in the activation of immune cells, including CD8+ T-cells.[4]

Q3: What are potential off-target effects of this compound in culture?

While this compound is a selective TLR7 agonist, off-target effects can occur, particularly at high concentrations. These may include:

  • Activation of other TLRs: Although selective, very high concentrations might lead to the activation of related TLRs, such as TLR8, which can result in a different cytokine profile, including the induction of pro-inflammatory cytokines like TNF-α and IL-12.

  • Non-specific cellular activation: At supra-pharmacological doses, compounds can sometimes cause cellular stress or activation through mechanisms independent of their primary target.

  • Cytotoxicity: While not extensively reported, high concentrations of any compound can potentially lead to decreased cell viability.

Q4: Which cell types are most appropriate for studying the on-target effects of this compound?

The most relevant cell types are those that endogenously express TLR7. Primary human PBMCs are a commonly used and appropriate model as they contain a mixed population of immune cells, including the key target cells: pDCs and B cells.[4]

Q5: What is a recommended starting concentration range for in vitro experiments?

Based on published data, a starting concentration range of 20 nM to 10 µM can be used to establish a dose-response curve.[4] The reported EC50 for this compound's TLR7 agonistic activity is 291 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background in unstimulated (vehicle) control wells Contamination of media or reagents with other immune stimuli (e.g., endotoxin).Use endotoxin-free reagents and sterile technique. Test media and serum for endotoxin contamination.
Cell stress due to improper handling or culture conditions.Ensure gentle handling of cells during isolation and plating. Optimize cell density and ensure appropriate media and supplements are used.
No or low response to this compound Low or absent TLR7 expression in the cell type used.Confirm TLR7 expression in your target cells using techniques like qPCR or flow cytometry.
Improper storage or handling of this compound.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Sub-optimal assay conditions.Optimize incubation time and cell density. Ensure the readout is sensitive enough to detect the expected response.
High well-to-well variability Uneven cell plating.Ensure a homogenous cell suspension before and during plating.
"Edge effects" in the culture plate.Avoid using the outer wells of the plate for experimental conditions. Fill outer wells with sterile PBS or media to maintain humidity.
Unexpected cytotoxicity This compound concentration is too high.Perform a dose-response curve and assess cell viability at each concentration using a standard assay (e.g., Trypan Blue, MTS, or a live/dead stain).[5]
Contamination of the cell culture.Regularly check cultures for signs of contamination.
Results not reproducible Inconsistent cell source or passage number.Use cells from the same donor or a cell line with a consistent passage number for comparative experiments.
Variability in reagent preparation.Prepare fresh dilutions of this compound and other reagents for each experiment.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetToll-like Receptor 7 (TLR7)[1][2]
EC50291 nM[1]
Recommended In Vitro Concentration Range20 nM - 10 µM[4]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol outlines a general procedure for stimulating human PBMCs with this compound to measure immune activation.

1. Isolation of PBMCs:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[6]

  • After isolation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Perform a cell count and viability assessment using Trypan Blue exclusion. Cell viability should be >95%.

2. Cell Plating:

  • Dilute the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension (100,000 cells) into each well of a 96-well flat-bottom culture plate.

  • Allow the cells to rest in a humidified incubator at 37°C and 5% CO2 for at least one hour before stimulation.[7]

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial dilution of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., a 2x concentration of the final desired concentrations). It is recommended to test a range from 20 nM to 10 µM.

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

4. Cell Stimulation:

  • Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.

  • Include a positive control for cell activation, such as PMA and Ionomycin.[8][9]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2.[4]

5. Endpoint Analysis:

  • After incubation, the effects of this compound can be assessed by various methods:

    • Cytokine analysis: Collect the cell culture supernatant and measure cytokine levels (e.g., IFN-α) using ELISA or a multiplex bead-based assay.
    • Flow cytometry: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86) on specific cell populations (e.g., B cells, pDCs, T cells).
    • Gene expression analysis: Lyse the cells and perform qPCR to measure the expression of interferon-stimulated genes (e.g., ISG15, MX1, OAS1).[3]

Visualizations

Vesatolimod_Signaling_Pathway This compound This compound tlr7 TLR7 (in endosome) This compound->tlr7 binds & activates myd88 MyD88 tlr7->myd88 recruits irak4 IRAK4 myd88->irak4 irf7 IRF7 Activation myd88->irf7 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines ifn Type I Interferons (IFN-α/β) irf7->ifn

Figure 1. Simplified this compound signaling pathway via TLR7.

experimental_workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis pbmc_isolation 1. Isolate PBMCs from whole blood cell_plating 2. Plate PBMCs (1x10^5 cells/well) pbmc_isolation->cell_plating stimulation 4. Add this compound to cells and incubate for 24h cell_plating->stimulation vesatolimod_prep 3. Prepare this compound serial dilutions vesatolimod_prep->stimulation cytokine Cytokine Analysis (ELISA, Multiplex) stimulation->cytokine flow Flow Cytometry (Activation Markers) stimulation->flow qpcr Gene Expression (qPCR for ISGs) stimulation->qpcr

Figure 2. Experimental workflow for in vitro PBMC stimulation.

troubleshooting_logic start Experiment Start no_response No/Low Response? start->no_response check_tlr7 Check TLR7 Expression in Cells no_response->check_tlr7 Yes high_background High Background in Control? no_response->high_background No check_compound Verify this compound Integrity & Concentration check_tlr7->check_compound optimize_assay Optimize Assay (Time, Density) check_compound->optimize_assay check_contamination Check for Endotoxin Contamination high_background->check_contamination Yes success Expected On-Target Effect Observed high_background->success No check_cell_stress Review Cell Handling Procedures check_contamination->check_cell_stress

Figure 3. Troubleshooting logic for this compound experiments.

References

Technical Support Center: Vesatolimod Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Vesatolimod (GS-9620), a selective Toll-like receptor 7 (TLR7) agonist. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and ex vivo experiments with this compound.

Q1: Why am I observing high variability in cytokine induction between different peripheral blood mononuclear cell (PBMC) donors?

A1: High inter-donor variability is a known characteristic of studies involving TLR agonists.[1][2] Several factors can contribute to this:

  • Genetic Polymorphisms: Variations in the TLR7 gene and downstream signaling components can alter a donor's response to this compound.

  • Baseline Immune Status: The pre-existing activation state of a donor's immune cells can influence their response. Factors such as recent infections or inflammatory conditions can play a role.

  • Cell Composition: The percentage of TLR7-expressing cells, primarily plasmacytoid dendritic cells (pDCs) and B cells, can vary significantly among donors, impacting the magnitude of the response.

  • Pre-analytical Variables: Differences in blood collection, PBMC isolation techniques, and cryopreservation methods can all introduce variability.

Troubleshooting Steps:

  • Increase Donor Cohort Size: A larger number of donors will provide a more representative understanding of the typical response and its range.

  • Standardize Protocols: Ensure consistent procedures for PBMC isolation, cell counting, and cryopreservation.

  • Characterize Donor Cells: If feasible, perform immunophenotyping to determine the baseline frequencies of pDCs and B cells.

  • Include Reference Controls: Use a well-characterized positive control (e.g., another TLR7 agonist like imiquimod) and a negative control (vehicle) in every experiment.

Q2: My this compound dose-response curve is not showing a clear sigmoidal shape or is showing high variability between replicates.

A2: An inconsistent dose-response curve can be due to several experimental factors.[3][4]

  • Suboptimal Dose Range: The selected concentration range may be too narrow or not encompass the full dynamic range of the response (EC50, Emax).

  • Cell Viability Issues: At higher concentrations, this compound or the vehicle (e.g., DMSO) may induce cytotoxicity, leading to a drop in response at the upper end of the curve.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of concentrated stock solutions, can lead to significant variability.

  • Plate Edge Effects: Cells in the outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

  • Inadequate Incubation Time: The duration of stimulation may not be optimal for the specific endpoint being measured.

Troubleshooting Steps:

  • Perform a Wide Dose-Range Finding Study: Test a broad range of this compound concentrations (e.g., logarithmic dilutions) to identify the optimal range for your specific assay.

  • Assess Cell Viability: Concurrently run a cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed effects are not due to cell death.

  • Use Calibrated Pipettes and Proper Technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • Minimize Plate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.

  • Optimize Incubation Time: Conduct a time-course experiment to determine the peak response time for your specific endpoint (e.g., cytokine production, gene expression).

Q3: I am not observing the expected induction of interferon-stimulated genes (ISGs) after this compound treatment.

A3: A lack of ISG induction can be perplexing but is often traceable to specific experimental conditions.

  • Low Percentage of Responding Cells: As mentioned, a low frequency of pDCs in the PBMC culture can lead to a weak or undetectable interferon response.

  • Incorrect Timing of Measurement: The kinetics of ISG expression are transient. Measuring too early or too late after stimulation can miss the peak expression.

  • RNA Degradation: Poor sample handling and RNA extraction techniques can lead to degraded RNA, which will result in poor qPCR performance.

  • Suboptimal qPCR Assay: The primers and probes for your target ISGs (e.g., MX1, OAS1, ISG15) may not be efficient, or the qPCR conditions may not be optimized.

Troubleshooting Steps:

  • Enrich for Responding Cells: If a robust interferon response is critical, consider enriching for pDCs from your PBMC population.

  • Perform a Time-Course Experiment: Measure ISG expression at multiple time points (e.g., 4, 8, 24 hours) to identify the peak response window.[5]

  • Use RNA Stabilization Reagents: Immediately lyse cells in a reagent that preserves RNA integrity after harvesting.

  • Validate qPCR Assay: Ensure your qPCR primers have been validated for efficiency and specificity. Include appropriate controls such as a no-reverse-transcriptase control and a positive control.

Q4: I am seeing signs of cytotoxicity in my cell cultures after this compound treatment.

A4: While this compound is generally well-tolerated in vitro at typical working concentrations, cytotoxicity can occur.

  • High this compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cell death.

  • Vehicle Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Sensitive Cell Type: Some cell lines or primary cell types may be more sensitive to TLR7 stimulation or the experimental conditions.

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health and lead to increased cell death.

Troubleshooting Steps:

  • Titrate this compound Concentration: Determine the optimal, non-toxic concentration range for your specific cell type.

  • Control for Vehicle Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Perform Cell Viability Assays: Use a reliable method to quantify cytotoxicity, such as trypan blue exclusion, MTT, or a live/dead cell stain.

  • Regularly Test for Mycoplasma: Periodically screen your cell cultures for mycoplasma contamination.

Data Presentation

Table 1: Dose-Dependent Induction of Interferon-Stimulated Genes (ISGs) by this compound in HIV Controllers on ART

This compound DoseMedian Fold Change in ISG15 ExpressionMedian Fold Change in MX1 ExpressionMedian Fold Change in OAS1 Expression
4 mg4.34.33.2
6 mg19.08.08.6
8 mgNot ReportedNot Reported13.8

Data adapted from a study in HIV controllers on ART, measured 24 hours after the first dose.[6]

Table 2: Induction of Cytokines and Chemokines by this compound in Virally Suppressed Adults with HIV-1

This compound DoseMedian Induction of IP-10 (pg/mL)Median Induction of IL-1Ra (pg/mL)Median Induction of ITAC (pg/mL)
6 mg>3.9-fold increase>3.9-fold increase>3.9-fold increase
8 mgDose-dependent increaseDose-dependent increaseDose-dependent increase
10/12 mgDose-dependent increaseDose-dependent increaseDose-dependent increase

Data represents peak elevations 24 hours after a 6 mg dose compared to baseline. Consistent dose-proportional responses were observed at doses above 4 mg.[7][8][9]

Experimental Protocols

1. PBMC Stimulation Assay for Cytokine Analysis

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed PBMCs in a 96-well flat-bottom plate at a density of 0.5 x 10^6 cells per well in 200 µL of complete medium.[10]

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of this compound or vehicle control to the wells. Ensure the final vehicle concentration is consistent across all wells and non-toxic.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Analyze cytokine levels in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for specific cytokines of interest (e.g., IFN-α, IP-10, IL-1RA).[5][7]

2. Gene Expression Analysis of ISGs by RT-qPCR

  • Cell Preparation and Treatment: Follow the same procedure as for the PBMC stimulation assay.

  • Cell Lysis: After the desired incubation period (e.g., 4, 8, or 24 hours), lyse the cells directly in the wells using a suitable lysis buffer that contains an RNase inhibitor.

  • RNA Extraction: Purify total RNA from the cell lysates using a commercially available RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix, primers, and probes specific for the ISGs of interest (e.g., MX1, OAS1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Cell Viability Assay (MTT Assay)

  • Cell Preparation and Treatment: Follow the same procedure as for the PBMC stimulation assay.

  • MTT Reagent Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Vesatolimod_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1Ra) NFkB->Proinflammatory_Cytokines Upregulates Type_I_IFN Type I Interferons (IFN-α) IRF7->Type_I_IFN Upregulates ISGs Interferon-Stimulated Genes (ISGs) Type_I_IFN->ISGs Induces

Caption: this compound signaling pathway via TLR7.

Vesatolimod_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Cell_Counting Cell Counting & Viability Assessment PBMC_Isolation->Cell_Counting Plating Plate Cells (96-well plate) Cell_Counting->Plating Vesatolimod_Addition Add this compound (Dose-Response) Plating->Vesatolimod_Addition Incubation Incubate (24-48 hours) Vesatolimod_Addition->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Cytokine_Assay Cytokine Measurement (ELISA/Luminex) Supernatant_Collection->Cytokine_Assay qPCR RT-qPCR for ISGs Cell_Lysis->qPCR

Caption: General workflow for in vitro this compound experiments.

References

dose-limiting toxicity of Vesatolimod in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical safety profile of Vesatolimod (GS-9620). The information is based on publicly available data from preclinical studies. It is important to note that specific dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) values from formal toxicology studies are not extensively detailed in the public domain. The content provided here is intended to address potential issues and questions that may arise during experimental work with this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of toxicity with this compound in preclinical models?

A1: The most anticipated toxicities are directly related to this compound's mechanism of action as a Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β). Consequently, researchers should anticipate dose-dependent, on-target pharmacological effects that can manifest as toxicities at higher exposures. These may include:

  • Flu-like symptoms: In non-human primates, this can be observed as transient changes in behavior, such as reduced activity or appetite.

  • Changes in hematological parameters: Transient increases in neutrophils and decreases in lymphocytes have been reported in chimpanzees, consistent with immune cell trafficking.[1]

  • Elevated systemic cytokine levels: Dose-dependent increases in serum IFN-α and other pro-inflammatory cytokines are expected. Monitoring these markers can provide an early indication of excessive immune stimulation.

Q2: In which preclinical species has this compound been evaluated for safety?

A2: Based on available literature, this compound has been studied in various preclinical models, including mice (CD-1 and C57BL/6), non-human primates (rhesus macaques and chimpanzees), and woodchucks.[2][3][4][5]

Q3: Are there any known off-target toxicities of this compound?

A3: Publicly available data primarily points towards on-target, pharmacology-related toxicities. This compound is described as a selective TLR7 agonist.[6] However, as with any small molecule, the potential for off-target effects cannot be entirely ruled out and should be considered in comprehensive safety evaluations.

Q4: How can I mitigate the acute inflammatory response following this compound administration in my animal model?

A4: To manage the acute, on-target inflammatory response, consider the following strategies:

  • Dose selection: Utilize the lowest effective dose that achieves the desired biological endpoint without causing excessive systemic cytokine release. Efficacy has been observed at doses that do not induce significant systemic IFN-α levels.[7][8]

  • Dosing frequency: In non-human primate studies, intermittent dosing schedules (e.g., every other week) have been employed, which may allow for the resolution of acute inflammatory responses between doses.[3][9]

  • Supportive care: For studies involving higher doses, ensure animals are closely monitored and provide supportive care as per institutional guidelines to manage any transient adverse effects.

Q5: What biomarkers are recommended for monitoring this compound's pharmacodynamic activity and potential for toxicity?

A5: Monitoring a panel of biomarkers can provide insights into both the desired immune activation and potential for excessive inflammation. Recommended biomarkers include:

  • Interferon-stimulated genes (ISGs): Transcripts of genes like ISG15, OAS1, and MX1 in whole blood or peripheral blood mononuclear cells (PBMCs) are sensitive indicators of TLR7 engagement.[1][6]

  • Serum cytokines and chemokines: Measuring levels of IFN-α, IP-10 (CXCL10), and other relevant cytokines can quantify the systemic inflammatory response.

  • Immune cell activation markers: Assessing activation markers (e.g., CD69, CD86) on immune cell populations such as plasmacytoid dendritic cells (pDCs), natural killer (NK) cells, and T cells can confirm target engagement.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Unexpectedly severe adverse events (e.g., lethargy, significant weight loss) at a planned dose. The dose may be approaching or exceeding the MTD in the specific animal model and strain being used. Animal health status can also influence tolerability.Immediately consult with the institutional veterinary staff. Consider reducing the dose for subsequent experiments. Ensure the health status of the animals is optimal before dosing.
High variability in inflammatory cytokine response between animals. Biological variability is expected. Differences in the gut microbiome, underlying immune status, or stress levels can influence the response to an immunomodulator.Increase the number of animals per group to improve statistical power. Ensure consistent housing and handling procedures to minimize stress-induced variability.
Lack of a measurable pharmacodynamic response (e.g., no ISG induction). The dose may be too low for the chosen animal model or administration route. Issues with drug formulation or administration could also be a factor.Verify the formulation and administration procedure. Consider a pilot dose-escalation study to determine the minimally effective dose in your model.
Conflicting results with previously published studies. Differences in experimental protocols, including the animal strain, age, sex, and health status, can significantly impact outcomes. The specific formulation of this compound and the analytical methods used can also differ.Carefully review your experimental protocol against the cited literature to identify any discrepancies. If possible, standardize your methods to align with established protocols.

Data on this compound in Preclinical Models

While specific dose-limiting toxicity data is scarce, the following tables summarize information from studies that have assessed the safety and tolerability of this compound at various doses in non-human primates and other models.

Table 1: this compound Administration and Observations in Non-Human Primates

Species Dose(s) Administered Route of Administration Dosing Schedule Key Safety/Tolerability Observations Reference
Chimpanzee (uninfected)0.3 mg/kg, 1.0 mg/kgOralSingle doseWell-tolerated. Transient increases in neutrophils and decreases in lymphocytes. Dose-dependent induction of serum IFN-α.[6]
Chimpanzee (HBV-infected)1 mg/kg and 2 mg/kgOralEvery other day for 4 weeksGenerally well-tolerated. Induced production of IFN-α and other cytokines.[4]
Rhesus Macaque (SIV-infected)Not specified ("lower doses")OralEvery other week (10-19 doses)Doses were selected to minimize peripheral IFN-α induction. Induced transient increases in plasma SIV RNA.[9][10][11]
Rhesus Macaque (SHIV-infected)0.15 mg/kgNot specifiedTwice a weekNo adverse events specifically mentioned in the context of toxicity.[12]

Table 2: this compound in Other Preclinical Models

Species/Model Dose(s) Administered Route of Administration Key Findings Related to Safety/Tolerability Reference
Mouse (EAE model)Not specifiedNot specifiedDescribed as a "safe and well-tolerated agonist of TLR7". Alleviated clinical symptoms of EAE.[4]
Mouse (FMDV model)Not specifiedInjectionShowed a protective effect against Foot-and-Mouth Disease Virus.[5]

Experimental Protocols

Detailed toxicology protocols for this compound are not publicly available. However, a general experimental workflow for assessing the tolerability of a TLR7 agonist in a preclinical model would typically involve the following steps:

  • Dose Range Finding Study:

    • Administer a single dose of this compound to small groups of animals across a wide dose range.

    • Monitor for acute clinical signs of toxicity (e.g., changes in activity, posture, respiration) for at least 24-72 hours.

    • Collect blood samples at baseline and at peak effect times (e.g., 8 hours post-dose) to measure key cytokines (e.g., IFN-α, TNF-α, IL-6) and assess hematology.

    • The highest dose that does not produce severe, life-threatening toxicity would inform the dose selection for repeat-dose studies.

  • Repeat-Dose Toxicity Study:

    • Administer this compound at multiple dose levels (including a vehicle control) for a defined period (e.g., 28 days) using a clinically relevant dosing schedule.

    • Perform daily clinical observations and weekly body weight and food consumption measurements.

    • Conduct interim and terminal blood collections for hematology, clinical chemistry, and cytokine analysis.

    • At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

    • The dose-limiting toxicity would be identified based on the adverse findings that preclude further dose escalation.

Visualizations

Vesatolimod_Signaling_Pathway This compound (TLR7 Agonist) Signaling Pathway This compound This compound (GS-9620) TLR7 TLR7 (in endosome) This compound->TLR7 binds & activates MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines induces transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN induces transcription Immune_Activation Innate & Adaptive Immune Activation Cytokines->Immune_Activation IFN->Immune_Activation

Caption: this compound activates TLR7 leading to downstream signaling and immune activation.

Experimental_Workflow General Workflow for Preclinical Tolerability Assessment cluster_0 Phase 1: Dose Range Finding (Single Dose) cluster_1 Phase 2: Repeat-Dose Toxicity Study DRF_Dosing Administer single ascending doses to small animal groups DRF_Monitor Monitor acute clinical signs (24-72h) DRF_Dosing->DRF_Monitor DRF_Blood Collect blood for cytokine & hematology analysis DRF_Monitor->DRF_Blood DRF_Select Select doses for repeat-dose study DRF_Blood->DRF_Select RDT_Dosing Administer selected doses (e.g., for 28 days) DRF_Select->RDT_Dosing RDT_Monitor Daily clinical observations, weekly body weights RDT_Dosing->RDT_Monitor RDT_Blood Periodic blood sampling for hematology & clinical chemistry RDT_Dosing->RDT_Blood RDT_Terminal Terminal necropsy, organ weights, histopathology RDT_Monitor->RDT_Terminal RDT_Blood->RDT_Terminal RDT_DLT Identify Dose-Limiting Toxicities (DLTs) RDT_Terminal->RDT_DLT

Caption: A typical experimental workflow for assessing the tolerability of a novel compound.

Logical_Relationship Dose-Response Relationship of this compound Dose This compound Dose TLR7_Activation TLR7 Activation Dose->TLR7_Activation increases PD_Response Pharmacodynamic Response (ISG induction, cell activation) TLR7_Activation->PD_Response Cytokine_Release Systemic Cytokine Release (IFN-α, etc.) TLR7_Activation->Cytokine_Release Efficacy Therapeutic Efficacy PD_Response->Efficacy contributes to Cytokine_Release->Efficacy contributes to Toxicity Adverse Events / Toxicity (Flu-like symptoms) Cytokine_Release->Toxicity causes

References

mitigating Vesatolimod-induced systemic inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in mitigating Vesatolimod-induced systemic inflammation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce systemic inflammation?

A1: this compound (GS-9620) is a potent and selective oral agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells that plays a key role in the innate immune response.[2] Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), contributing to systemic inflammation.[2][3]

Q2: What are the typical in vivo and in vitro manifestations of this compound-induced systemic inflammation?

A2: In vivo, this compound administration can lead to mild to moderate flu-like symptoms, including fatigue, headache, myalgia, and pyrexia.[2][4] In some cases, it can induce a grade 1 cytokine release syndrome.[4] In vitro, stimulation of immune cells with this compound leads to the secretion of pro-inflammatory cytokines such as IFN-α, TNF-α, and IL-6, as well as the upregulation of interferon-stimulated genes (ISGs) like ISG15, MX1, and OAS1.[5][6]

Q3: At what concentrations does this compound typically induce a significant inflammatory response in vitro?

A3: this compound induces a dose-dependent inflammatory response. In human peripheral blood mononuclear cell (PBMC) cultures, concentrations ranging from 20 nM to 10 µM have been shown to induce significant CD8+ T cell activation and cytokine production.[7] Immune stimulation is generally observed at doses above 4 mg in clinical settings.[3][8]

Q4: Is it possible to reduce the inflammatory effects of this compound without completely abolishing its immune-stimulatory activity?

A4: Yes, it is possible to modulate the inflammatory response. Strategies include careful dose-titration, co-administration of anti-inflammatory agents, and optimizing the timing of treatments and measurements. The goal is to find a therapeutic window that maximizes the desired immune activation while minimizing excessive systemic inflammation.

Troubleshooting Guides

Issue 1: Excessive Pro-inflammatory Cytokine Production in In Vitro Assays

Problem: You are observing overwhelmingly high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your cell culture supernatants after this compound stimulation, potentially leading to cell death and confounding experimental results.

Possible Causes and Solutions:

Possible Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable immune response without excessive cytotoxicity. Start with a lower concentration range (e.g., 1-100 nM) and titrate upwards.
High density of responding cells. Optimize the cell seeding density. A lower density of PBMCs or specific immune cell subsets may result in a more controlled cytokine release.
Prolonged incubation time. Reduce the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the point of maximal desired response before excessive inflammation occurs.
Inherent sensitivity of donor cells. If using primary cells, be aware of donor-to-donor variability in inflammatory responses. Screen multiple donors to identify those with a more moderate response profile.
Co-administration of anti-inflammatory agents. Consider pre-incubating or co-incubating your cells with a low concentration of an anti-inflammatory agent.
Dexamethasone: Pre-incubation with dexamethasone (1 nM - 100 nM) has been shown to dose-dependently inhibit SARS-CoV-2-induced cytokine production in PBMCs.[9] A similar approach may be effective for this compound-induced inflammation.
NSAIDs: Pre-incubation (6 hours) of murine bone marrow-derived dendritic cells with NSAIDs like celecoxib, diclofenac, or ibuprofen has been shown to reduce TLR-agonist induced cytokine production.[4][10][11][12]
Issue 2: High Background or Inconsistent Results in Cytokine/ISG Measurements

Problem: Your ELISA, qPCR, or flow cytometry assays for inflammatory markers are showing high background, poor reproducibility, or results that do not correlate with the this compound dose.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate sample dilution for ELISA. Perform a dilution series of your sample (supernatant or plasma) to determine the optimal dilution that falls within the linear range of the standard curve. For serum, a 10-fold dilution is a common starting point to negate color effects.[13]
Suboptimal qPCR primer efficiency. Ensure your qPCR primers for ISGs (e.g., ISG15, MX1, OAS1) are validated and have high amplification efficiency. Use published and verified primer sequences where possible.
Incorrect gating strategy in flow cytometry. Use a well-defined gating strategy to identify your target immune cell populations (e.g., pDCs, NK cells) and activation markers. Refer to established protocols and consider using back-gating to confirm your populations of interest.
Sample handling and storage issues. Ensure consistent sample handling and storage. For cytokine analysis, process samples quickly and store them at -80°C to prevent degradation. Multiple freeze-thaw cycles should be avoided.

Data Presentation

Table 1: this compound Dose-Dependent Induction of Inflammatory Markers

This compound DoseIFN-α Induction (pg/mL)TNF-α Induction (pg/mL)ISG15 mRNA Fold Change
Placebo/Vehicle BaselineBaseline1
1-2 mg LowLow2-5
4-6 mg ModerateModerate>10
8-12 mg HighHigh>20

Note: This table provides a generalized representation of expected dose-dependent trends based on available literature. Actual values will vary depending on the experimental system.

Table 2: Overview of Mitigation Strategies for this compound-Induced Inflammation

Mitigation Strategy Mechanism of Action Typical In Vitro Concentration Key Considerations
Dose Titration Reduces overall TLR7 stimulation.1 nM - 10 µMEssential for establishing an optimal experimental window.
Dexamethasone Broad anti-inflammatory effects, inhibits cytokine gene transcription.1 nM - 100 nMCan suppress desired immune responses; use with caution.[9]
NSAIDs (Ibuprofen, Celecoxib) Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and downstream inflammation.10 - 100 µMMay selectively inhibit cytokine production by certain immune cells.[14]

Experimental Protocols

Quantification of Cytokine Production by ELISA

This protocol is adapted for measuring cytokines in cell culture supernatants following this compound stimulation.

Materials:

  • 96-well high-binding ELISA plates

  • Capture and biotinylated detection antibody pair for the cytokine of interest (e.g., IFN-α, TNF-α)

  • Recombinant cytokine standard

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 0.1% BSA)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Dilute your this compound-stimulated and control supernatants in assay diluent (a starting dilution of 1:2 to 1:10 is recommended, but should be optimized). Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.

Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Validated qPCR primers for target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Validated Human qPCR Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ISG15 CTCTGAGCATCCTGGTGAGGAAAAGGTCAGCCAGAACAGGTCGT
MX1 GTTTCCAGTCTGGACCTGATCTGACATCCACCTCATAACC
OAS1 AGGTGGTAAAGGGTGGCTCCGAGGAGCAGATTGGCATAGG
GAPDH GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Procedure:

  • Cell Lysis and RNA Extraction: Lyse this compound-treated and control cells and extract total RNA according to your kit's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target ISGs to the housekeeping gene.

Analysis of Immune Cell Activation by Flow Cytometry

Materials:

  • FACS tubes

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Fc block (to prevent non-specific antibody binding)

  • Fluorochrome-conjugated antibodies against cell surface and intracellular markers (see suggested panel below)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Suggested Flow Cytometry Panel for pDC and NK Cell Activation:

Target Marker Fluorochrome Cell Type
pDCCD123PEpDC
pDCHLA-DRPerCP-Cy5.5pDC
pDCCD11cAPCpDC (negative)
NK CellCD56BV421NK Cell
NK CellCD16FITCNK Cell
T CellCD3APC-H7T Cell (for exclusion)
ActivationCD69PE-Cy7General Activation
ActivationCD86BV605pDC Activation
ViabilityLive/Dead Staine.g., Zombie NIRAll

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your this compound-treated and control cells.

  • Fc Block: Incubate cells with Fc block for 10-15 minutes at 4°C.

  • Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with cell staining buffer.

  • Viability Staining: If using a viability dye, follow the manufacturer's protocol.

  • Fixation and Permeabilization (for intracellular staining): If you are staining for intracellular markers, fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining: Add antibodies against intracellular targets and incubate as recommended.

  • Final Wash: Wash the cells and resuspend in FACS buffer.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, applying a consistent gating strategy to identify your cell populations of interest and quantify the expression of activation markers.

Visualizations

TLR7 Signaling Pathway

TLR7_Signaling_Pathway This compound-Induced TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF3->IRF7 activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NF_kappa_B_nuc->Cytokine_Genes induces transcription IFN_Genes Type I Interferon Genes (IFN-α) IRF7_nuc->IFN_Genes induces transcription Systemic_Inflammation Systemic_Inflammation Cytokine_Genes->Systemic_Inflammation leads to ISG_Expression ISG Expression (ISG15, MX1, OAS1) IFN_Genes->ISG_Expression leads to

Caption: this compound activates TLR7 in the endosome, leading to MyD88-dependent signaling and the activation of NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.

Experimental Workflow for Mitigating this compound-Induced Inflammation

experimental_workflow Workflow for Mitigating this compound-Induced Inflammation cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vitro Experiment cluster_analysis Phase 3: Data Acquisition and Analysis dose_response 1. Design Dose-Response and Time-Course Study mitigation_strategy 2. Select Mitigation Strategy (e.g., Dexamethasone, NSAID) dose_response->mitigation_strategy pretreatment 4. Pre-treat with Mitigating Agent (optional) mitigation_strategy->pretreatment cell_culture 3. Culture PBMCs or Immune Cell Lines cell_culture->pretreatment vesatolimod_stim 5. Stimulate with this compound (at various concentrations) pretreatment->vesatolimod_stim incubation 6. Incubate for Determined Time Points vesatolimod_stim->incubation harvest 7. Harvest Supernatants and Cell Pellets elisa 8a. Cytokine Quantification (ELISA) harvest->elisa qpcr 8b. ISG Expression (RT-qPCR) harvest->qpcr flow 8c. Cell Activation (Flow Cytometry) harvest->flow data_analysis 9. Analyze Data and Determine Optimal Conditions elisa->data_analysis qpcr->data_analysis flow->data_analysis

Caption: A systematic workflow for planning, executing, and analyzing experiments to mitigate this compound-induced inflammation in vitro.

Logical Relationship of Mitigation Strategies

mitigation_logic Logical Approach to Mitigating this compound-Induced Inflammation cluster_primary Primary Mitigation cluster_secondary Secondary Mitigation (If Necessary) start High In Vitro Inflammatory Response optimize_dose Optimize this compound Concentration and Incubation Time start->optimize_dose coadminister Co-administer Anti-inflammatory Agent optimize_dose->coadminister Insufficient Mitigation end Balanced Immune Activation and Reduced Inflammation optimize_dose->end Sufficient Mitigation dex Dexamethasone coadminister->dex nsaid NSAID (e.g., Ibuprofen) coadminister->nsaid coadminister->end

Caption: A decision-making diagram for selecting appropriate strategies to mitigate excessive inflammation in this compound experiments.

References

improving the therapeutic index of Vesatolimod in combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vesatolimod in combination therapies. The information is designed to assist in the design, execution, and interpretation of experiments aimed at improving the therapeutic index of this potent TLR7 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as GS-9620) is an investigational small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][3] By activating TLR7, this compound triggers downstream signaling pathways that lead to a robust innate and adaptive immune response. This includes the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines, as well as the activation of natural killer (NK) cells, pDCs, and T cells.[1]

Q2: Why is improving the therapeutic index of this compound important?

A2: The therapeutic efficacy of TLR7 agonists like this compound is often linked to the dose-dependent induction of systemic immune activation. However, this same mechanism can lead to undesirable side effects, such as flu-like symptoms (e.g., fever, chills, headache, and myalgia), which can limit the achievable therapeutic dose.[4][5] Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is crucial for maximizing the antiviral or antitumor effects of this compound while minimizing patient discomfort and potential toxicity. Combination therapies are a key strategy to achieve this.

Q3: What are the most common combination strategies being explored with this compound?

A3: In the context of HIV research, this compound has been extensively studied in combination with:

  • Broadly Neutralizing Antibodies (bNAbs): The rationale is that this compound-induced immune activation can enhance the activity of bNAbs, potentially leading to better control of the virus.[6][7][8]

  • Therapeutic Vaccines: The goal is to use this compound as an adjuvant to boost the immune response generated by therapeutic vaccines, leading to more robust and durable T-cell responses against the virus.[4][6][9][10]

Q4: What are the typical adverse events observed with this compound in clinical trials?

A4: The most frequently reported adverse events are mild to moderate, transient flu-like symptoms, including fatigue, headache, myalgia (muscle pain), and pyrexia (fever).[4][5] These symptoms are consistent with the mechanism of action, which involves the induction of an inflammatory response. In some cases, cytokine release syndrome has been reported.[4]

Troubleshooting Experimental Issues

Problem Potential Cause Troubleshooting Steps
No or low cytokine (e.g., IFN-α) production in PBMC culture after this compound stimulation. 1. Suboptimal this compound concentration: The dose-response can be cell-type specific. 2. Poor cell viability: PBMCs are sensitive to handling and culture conditions. 3. Donor variability: Immune responses can vary significantly between individuals. 4. Improper this compound storage/handling: Degradation of the compound.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. 2. Ensure proper PBMC isolation and handling techniques. Check cell viability before and after the experiment using a trypan blue exclusion assay or a viability stain for flow cytometry. 3. Screen multiple healthy donors to select for those with a robust response. 4. Follow the manufacturer's instructions for reconstitution and storage. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
High background cytokine levels in unstimulated control wells. 1. Contamination: Bacterial or mycoplasma contamination can activate immune cells. 2. Endotoxin contamination: Endotoxins in reagents or plasticware can stimulate TLR4, leading to cytokine release. 3. Stressful cell culture conditions: High cell density, nutrient depletion, or pH changes can activate cells.1. Regularly test cell cultures for mycoplasma. Use sterile techniques and antibiotic/antimycotic agents if necessary. 2. Use endotoxin-free reagents and plasticware. 3. Optimize cell seeding density and ensure proper media conditions.
Inconsistent results between experiments. 1. Variability in cell populations: The proportion of pDCs and other TLR7-expressing cells can vary between PBMC isolations. 2. Inconsistent timing of stimulation and analysis: Cytokine production is a dynamic process. 3. Reagent variability: Lot-to-lot differences in media, serum, or other reagents.1. Characterize the cellular composition of your PBMC preparations using flow cytometry. 2. Standardize the timing of all experimental steps, including stimulation, incubation, and sample collection. 3. Use the same lot of critical reagents for a set of comparative experiments.
High levels of cell death in this compound-treated wells. 1. Excessive this compound concentration: High concentrations can be cytotoxic to some cell types. 2. Cytokine-induced cell death: High levels of pro-inflammatory cytokines can induce apoptosis.1. Perform a dose-response and assess cell viability at each concentration using an appropriate assay (e.g., MTS, XTT, or a live/dead stain for flow cytometry). 2. Consider co-treatment with agents that may mitigate excessive inflammation, if appropriate for the experimental question.

Experimental Protocols and Methodologies

In Vitro Stimulation of Human PBMCs with this compound

This protocol outlines a general procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound and assessing the resulting cytokine production and immune cell activation.

Materials:

  • This compound (GS-9620)

  • DMSO (for reconstitution)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

  • Ficoll-Paque

  • Human whole blood or buffy coats

  • 96-well cell culture plates

  • Flow cytometry antibodies (e.g., for CD69, CD86, HLA-DR on pDCs, B cells, and NK cells)

  • ELISA kits for desired cytokines (e.g., IFN-α, IP-10, IL-1RA, ITAC)

  • Cell viability assay (e.g., Trypan Blue, MTS, or a fluorescent live/dead stain)

Methodology:

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentrations immediately before use.

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

  • Cell Seeding and Stimulation:

    • Seed PBMCs into a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete medium.

    • Add 100 µL of the this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO-containing medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Sample Collection and Analysis:

    • Supernatant for Cytokine Analysis: After incubation, centrifuge the plate and carefully collect the supernatant. Store at -80°C until analysis. Measure cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

    • Cells for Flow Cytometry: Gently resuspend the cell pellet and stain with a panel of fluorescently labeled antibodies to identify and phenotype activated immune cell populations. Analyze by flow cytometry.

Key Biomarkers of this compound Activity

The following table summarizes key biomarkers that can be measured to assess the pharmacodynamic activity of this compound in vitro and in vivo.

Biomarker Category Specific Biomarkers Method of Detection
Interferon-Stimulated Genes (ISGs) ISG15, MX1, OAS1qRT-PCR
Cytokines and Chemokines IFN-α, IP-10, IL-1RA, ITACELISA, Multiplex Immunoassay
Immune Cell Activation Markers CD69, CD86, HLA-DR on pDCs, B cells, NK cellsFlow Cytometry

Signaling Pathways and Experimental Workflows

This compound-Induced TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 phosphorylates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK complex TAK1->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NF_kappa_B->Pro_inflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α) IRF7->Type_I_IFN induces transcription

This compound activates the TLR7 signaling cascade.

Experimental Workflow for Assessing this compound in Combination Therapy

The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound with another therapeutic agent.

Combination_Therapy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Prepare target cells (e.g., PBMCs) Control Vehicle Control Cell_Culture->Control Vesatolimod_Alone This compound Alone Cell_Culture->Vesatolimod_Alone Agent_Alone Combination Agent Alone Cell_Culture->Agent_Alone Combination This compound + Combination Agent Cell_Culture->Combination Vesatolimod_Prep Prepare this compound and Combination Agent Vesatolimod_Prep->Vesatolimod_Alone Vesatolimod_Prep->Agent_Alone Vesatolimod_Prep->Combination Viability Cell Viability Assay Combination->Viability Efficacy Efficacy Readout (e.g., antiviral activity, tumor cell killing) Combination->Efficacy Biomarkers Biomarker Analysis (Cytokines, Cell Activation) Combination->Biomarkers Synergy_Analysis Assess for Synergy, Additive Effects, or Antagonism Viability->Synergy_Analysis Efficacy->Synergy_Analysis Biomarkers->Synergy_Analysis Therapeutic_Index Evaluate Impact on Therapeutic Index Synergy_Analysis->Therapeutic_Index

Workflow for evaluating this compound combination therapies.

References

Technical Support Center: Vesatolimod (TLR7 Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Vesatolimod (GS-9620) in viral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (GS-9620) is an orally available small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, which are key components of the innate immune system.[1] Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons (IFN), such as IFN-α.[1][3] This immune activation enhances the host's ability to fight viral infections.[4]

Q2: In which viral assays is this compound typically used?

This compound is being investigated for its potential to treat chronic viral infections. It is commonly studied in assays for Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[2][5] Its mechanism of stimulating innate immunity also makes it a candidate for activity against other viruses like norovirus and enterovirus 71.[2]

Q3: What does "this compound resistance" mean in the context of an in vitro assay?

In a laboratory setting, this compound resistance refers to a diminished or absent antiviral or immunomodulatory response, even at effective concentrations. This can manifest as:

  • Lack of viral suppression: No significant reduction in viral load (e.g., HBV DNA or HIV RNA) compared to untreated controls.

  • Reduced cytokine production: Lower than expected levels of key cytokines like IFN-α, IP-10, and IL-6.[6][7]

  • Insufficient immune cell activation: Failure to induce activation markers (e.g., CD69) on immune cells like Natural Killer (NK) cells or T cells.[7]

Q4: Can viral or host factors contribute to resistance?

Yes, both can play a role. Some viruses have evolved mechanisms to evade the innate immune system by disrupting TLR expression or signaling pathways.[4] Additionally, host-specific factors, such as genetic polymorphisms (SNPs) in the TLR7 gene or downstream signaling proteins, could theoretically alter the response to an agonist, though studies have shown several known TLR7 coding SNPs do not affect this compound-dependent activation.[8][9]

Troubleshooting Guide

Problem: No significant reduction in viral load is observed after this compound treatment.

This is a primary indicator of potential resistance or experimental issues. Follow these steps to diagnose the problem.

Step 1: Verify Compound and Cell Viability
Question Action Expected Outcome
Is the this compound active? Test the compound on a validated positive control cell line known to be responsive to TLR7 agonists.Robust cytokine production (e.g., IFN-α) in the control cell line.
Are the experimental cells viable? Perform a cell viability assay (e.g., MTS or trypan blue exclusion) on cells treated with this compound at the experimental concentration.Cell viability should be >90% compared to vehicle-treated controls. This compound is generally well-tolerated.[6][10]
Was the correct dose used? Confirm the final concentration of this compound in your assay. Immune stimulation is typically observed at doses above 4 mg in clinical settings, which can be translated to in vitro concentrations.[10]Ensure the dose is within the effective range reported in the literature for your specific cell type and virus.
Step 2: Assess the TLR7 Signaling Pathway

If the compound and cells are fine, the issue may lie within the TLR7 signaling pathway.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (GS-9620) TLR7 TLR7 Receptor This compound->TLR7 Binds & Activates MyD88 MyD88 IRAK4 IRAK4 IRAK1 IRAK1 TRAF6 TRAF6 TAK1 TAK1 Complex IKK IKK Complex NFkB NF-κB IRF7 IRF7 Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IP-10) IFN Type I Interferons (IFN-α, IFN-β)

Question Troubleshooting Experiment Possible Cause of Resistance
Is TLR7 expressed in my cells? TLR7 Expression Analysis: Use qPCR to measure TLR7 mRNA levels or flow cytometry to detect TLR7 protein expression in your experimental cells (e.g., pDCs, B-cells).Low or absent TLR7 expression will prevent this compound from initiating a signal. Some viruses can downregulate TLR expression.[4]
Is the downstream signaling pathway active? Cytokine/Chemokine Profiling: Measure the production of key downstream biomarkers 24 hours post-treatment.[6] Use ELISA or a multiplex bead assay to quantify IFN-α, IP-10, IL-1RA, and ITAC.[6][11]A lack of cytokine induction despite adequate TLR7 expression points to a block in downstream signaling (e.g., defects in MyD88, IRAK4, or IRF7).[3]
Are Interferon-Stimulated Genes (ISGs) induced? ISG Expression Analysis: Use qPCR to measure the expression of ISGs like MX1, OAS1, and ISG15 at 6-24 hours post-treatment.[6][12]Absence of ISG induction is a strong indicator of a failed IFN response, a critical component of this compound's antiviral effect.[13]
Step 3: Consider Combination Strategies

If intrinsic resistance is confirmed, combination therapies may be required to overcome it.

Workflow Observe Observe Lack of Viral Suppression Verify Step 1: Verify Compound & Cells Observe->Verify Assess Step 2: Assess TLR7 Pathway (Expression & Signaling) Verify->Assess Pass Problem Experimental Problem Identified Verify->Problem Fail Assess->Problem Pass, but no in vitro effect Resistance Intrinsic Resistance Confirmed Assess->Resistance Fail Combine Step 3: Test Combination Therapies Resistance->Combine

Strategy Rationale Experimental Approach
Combine with Nucleos(t)ide Analogs (NAs) NAs (e.g., Entecavir, Tenofovir) directly inhibit viral replication, which can complement the immune-mediated clearance prompted by this compound.[14]In HBV assays, co-administer this compound with an effective dose of an NA and measure viral DNA and HBsAg levels over time.
Combine with other Immunomodulators Combining with agonists for other pattern recognition receptors (e.g., TLR8, RIG-I) may activate complementary antiviral pathways.[15]Co-administer this compound with a TLR8 agonist (like GS-9688) and measure a broader panel of cytokines and immune cell activation markers.[15]
Combine with Latency Reversing Agents (LRAs) In HIV "shock and kill" strategies, this compound acts as an LRA to reactivate the latent reservoir.[16] Combining it with other LRAs (e.g., Nicotinamide) may produce a synergistic effect.[16]In an HIV latency model, treat cells with this compound alone or in combination with another LRA and quantify viral reactivation.[16]

Quantitative Data Summary

Table 1: Pharmacodynamic Response to this compound in Clinical Studies (Data represents peak fold-change or concentration after dosing)

BiomarkerPlacebo ResponseThis compound Response (≥6 mg dose)Reference
ISG15 mRNA (fold change) No significant change~19-fold increase[12]
MX1 mRNA (fold change) No significant change~8-fold increase[12]
OAS1 mRNA (fold change) No significant change~6-fold increase[12]
IP-10 (pg/mL) No significant change~368 pg/mL[12]
IL-1RA (pg/mL) No significant change~1834 pg/mL[12]
ITAC (pg/mL) No significant change~49 pg/mL[12]
IFN-α (pg/mL) No significant change~0.6 pg/mL[12]

Key Experimental Protocols

Protocol 1: In Vitro Quantification of Viral Load by qPCR

This protocol provides a general framework for quantifying viral DNA (e.g., HBV) or RNA (e.g., HIV) from cell culture supernatants.

  • Sample Preparation:

    • Culture virus-infected cells (e.g., HepG2.2.15 for HBV) in the presence of this compound or vehicle control for the desired time period (e.g., 48-72 hours).

    • Centrifuge the culture plates/tubes at 300 x g for 10 minutes to pellet cells and debris.

    • Carefully collect the supernatant for nucleic acid extraction.

  • Nucleic Acid Extraction:

    • Use a commercial viral DNA/RNA extraction kit following the manufacturer's instructions.

    • A common starting volume is 200-400 µL of supernatant.[17]

    • Elute the purified nucleic acid in 50-100 µL of elution buffer.[18]

  • Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing qPCR Master Mix, specific primers and probe for your virus of interest, and 5-10 µL of the extracted DNA/RNA.

    • Use a validated primer/probe set targeting a conserved region of the viral genome (e.g., HBV S region).[19]

    • Thermal Cycling Conditions (Example for HBV DNA):

      • Initial Denaturation: 95°C for 10 minutes.

      • 45 Cycles:

        • 95°C for 20 seconds.

        • 62°C for 30 seconds.[20]

  • Quantification:

    • Generate a standard curve using serial dilutions of a plasmid containing the target viral sequence with a known copy number.

    • Calculate the viral load in your samples (copies/mL or IU/mL) by interpolating their Ct values against the standard curve.[19][21]

Protocol 2: Cytokine Measurement by ELISA

This protocol describes the measurement of a single cytokine (e.g., IFN-α) from cell culture supernatants.

  • Sample Collection:

    • Culture appropriate cells (e.g., human PBMCs) with this compound or vehicle control for 24 hours.

    • Collect the supernatant as described in Protocol 1.

  • ELISA Procedure:

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., Human IFN-α).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes.

    • Wash the plate.

    • Add the substrate (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the cytokine concentration in your samples.

References

Validation & Comparative

A Comparative Guide to Vesatolimod and Imiquimod in TLR7 Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vesatolimod (GS-9620) and Imiquimod, two prominent agonists of Toll-like receptor 7 (TLR7). The following sections detail their performance in TLR7 activation assays, supported by experimental data, and provide comprehensive methodologies for the cited experiments.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby initiating a broad antiviral and antitumor immune response. This compound and Imiquimod are synthetic small molecules that function as TLR7 agonists and are under investigation for various therapeutic applications, including viral infections and oncology.

Performance Comparison

The potency and cytokine induction profiles of this compound and Imiquimod have been evaluated in various in vitro assays. This section summarizes the key quantitative data from these studies.

Potency in TLR7 Activation

The potency of a TLR7 agonist is typically determined by its half-maximal effective concentration (EC50) in a reporter gene assay. In these assays, cell lines engineered to express TLR7 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase) under the control of a TLR7-inducible promoter are used.

CompoundTarget(s)EC50 (Human TLR7)Cell LineNotes
This compound (GS-9620) TLR7130 nM[1]HEK293This compound is a selective TLR7 agonist, with an EC50 for TLR8 of 4,000 nM[1].
Imiquimod TLR7Not directly compared in the same study-Imiquimod is a well-established TLR7 agonist. Another imidazoquinoline, gardiquimod, has been reported to be approximately 10 times more active than imiquimod in inducing NF-κB activation in TLR7-expressing HEK293 cells[2].
Cytokine Induction Profile in Human PBMCs

The therapeutic efficacy of TLR7 agonists is closely linked to the profile of cytokines they induce. The following table summarizes the levels of key cytokines secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound and Imiquimod.

CytokineThis compound (GS-9620)ImiquimodUnitsExperimental Conditions
IFN-α ~10,000 (at 1 µM)[1]~6,000 (at 10 µg/ml)[1]pg/mLHuman PBMCs stimulated for 36 hours[1].
IL-6 ~1,500 (at 1 µM)[1]~1,000 (at 10 µg/ml)[1]pg/mLHuman PBMCs stimulated for 36 hours[1].
TNF-α Not significantly induced[1]Induced[3][4]-Qualitative data for Imiquimod from separate studies.
IP-10 >3.9-fold increase (at 6 mg in vivo)[5][6]-Fold ChangeIn vivo data from a clinical trial with this compound.
IL-1RA >3.9-fold increase (at 6 mg in vivo)[5][6]Induced[3]Fold Change / QualitativeIn vivo data for this compound; qualitative for Imiquimod.
IL-1β Not significantly induced[1]Induced[3][4]-Qualitative data for Imiquimod.

Note: Direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, donor variability, and assay sensitivity. The data presented here is intended to provide a relative comparison of the cytokine profiles.

Signaling Pathway and Experimental Workflow

TLR7 Signaling Pathway

This compound and Imiquimod, upon entering the endosome, bind to TLR7, leading to its dimerization. This conformational change initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.

Caption: Simplified TLR7 signaling cascade initiated by agonist binding.

Experimental Workflow: TLR7 Activation Assay

The following diagram illustrates a typical workflow for assessing TLR7 activation using a HEK293 reporter cell line.

TLR7_Activation_Workflow TLR7 Activation Assay Workflow A 1. Seed HEK293-TLR7 reporter cells B 2. Add serial dilutions of This compound or Imiquimod A->B C 3. Incubate for 24-48 hours B->C D 4. Measure reporter gene activity (e.g., luminescence) C->D E 5. Plot dose-response curve and calculate EC50 D->E

Caption: Workflow for determining agonist potency in a cell-based assay.

Experimental Protocols

TLR7 Reporter Gene Assay in HEK293 Cells

This protocol outlines a general procedure for determining the EC50 of TLR7 agonists using a commercially available HEK293 cell line stably transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

Materials:

  • HEK-Blue™ hTLR7 cells (or equivalent)

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • HEK-Blue™ Detection medium (or appropriate reporter assay substrate)

  • This compound and Imiquimod

  • 96-well flat-bottom plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: On the day of the experiment, harvest and resuspend cells in fresh culture medium. Seed the cells at a density of approximately 5 x 10^4 cells/well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and Imiquimod in culture medium. A typical concentration range for this compound would be from 1 nM to 10 µM, and for Imiquimod from 0.1 µg/mL to 100 µg/mL.

  • Cell Stimulation: Add the diluted compounds to the respective wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Reporter Gene Measurement:

    • For SEAP reporter: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C. Measure the optical density (OD) at 620-655 nm.

    • For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Cytokine Secretion Assay in Human PBMCs

This protocol describes a general method for measuring cytokine production from human PBMCs following stimulation with TLR7 agonists.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and Imiquimod

  • Human PBMCs isolated from healthy donors

  • 96-well round-bottom plates

  • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits

  • Plate reader for multiplex or ELISA assays

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.

  • Compound Preparation: Prepare dilutions of this compound and Imiquimod in culture medium at the desired concentrations.

  • Cell Stimulation: Add the compounds to the wells containing the PBMCs. Include a vehicle control and a positive control (e.g., LPS for TLR4 activation).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay or individual ELISAs for IFN-α, TNF-α, IL-6, etc., following the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves. Compare the levels of cytokines induced by this compound and Imiquimod.

Conclusion

Both this compound and Imiquimod are potent activators of the TLR7 pathway, leading to the induction of a robust type I interferon response and other pro-inflammatory cytokines. Based on the available data, this compound appears to be a more selective and potent TLR7 agonist compared to Imiquimod, with a strong induction of IFN-α and IL-6. Imiquimod also induces a broad range of cytokines, including TNF-α and IL-1β, which are not significantly induced by this compound at the tested concentrations. The choice between these two agonists for research or therapeutic development will depend on the desired potency, selectivity, and specific cytokine profile required for the intended application. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these important immunomodulators.

References

A Comparative In Vitro Potency Analysis of Vesatolimod and Resiquimod

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Vesatolimod (GS-9620) and Resiquimod (R848), two prominent Toll-like receptor (TLR) agonists. This document synthesizes available experimental data to highlight their respective activities and provides detailed methodologies for key experiments.

Executive Summary

This compound is a selective Toll-like receptor 7 (TLR7) agonist, while Resiquimod is a dual agonist for TLR7 and TLR8.[1] Both are potent inducers of innate immune responses, including the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This guide collates in vitro data on their potency and provides standardized protocols for their evaluation.

While direct head-to-head comparative studies with comprehensive EC50 values for a range of cytokines under identical conditions are limited in publicly available literature, this guide presents the available data to inform research and development decisions.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and Resiquimod based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.

Table 1: In Vitro Potency of this compound (GS-9620)

ParameterCell TypeAssayPotency (EC50)Source
Anti-HIV-1 ActivityHuman PBMCsHIV-1 Replication Inhibition27 nM[4]
TLR7 ActivationNot SpecifiedNot Specified291 nMN/A

Table 2: In Vitro Potency of Resiquimod (R848)

ParameterCell TypeCytokine InducedPotencySource
Cytokine InductionHuman PBMCsIFN-α, TNF-α, IL-6Dose-dependent increase observed[5]

Further research is required to establish a definitive side-by-side quantitative comparison of the potency of these two molecules.

Signaling Pathway

This compound and Resiquimod exert their effects through the activation of TLR7 and, in the case of Resiquimod, TLR8. This activation occurs in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] The signaling cascade is primarily dependent on the MyD88 adaptor protein, which leads to the activation of transcription factors NF-κB and IRF7. This, in turn, drives the expression of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines.[1][6]

TLR_Signaling_Pathway Upon ligand binding in the endosome, TLR7/8 recruits MyD88, initiating a signaling cascade that leads to the activation of NF-kB and IRF7, and subsequent transcription of cytokine genes in the nucleus. cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7/8 TLR7/8 MyD88 MyD88 TLR7/8->MyD88 This compound (TLR7) This compound (TLR7) This compound (TLR7)->TLR7/8 Resiquimod (TLR7/8) Resiquimod (TLR7/8) Resiquimod (TLR7/8)->TLR7/8 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TAB TAK1/TAB TRAF6->TAK1/TAB IRF7 IRF7 TRAF6->IRF7 IKK Complex IKK Complex TAK1/TAB->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Cytokine Genes Cytokine Genes NF-kB->Cytokine Genes IRF7->Cytokine Genes Experimental_Workflow In Vitro Potency Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human PBMCs C Seed PBMCs in 96-well Plate A->C B Prepare Serial Dilutions of this compound & Resiquimod D Add Compounds to Wells B->D C->D E Incubate for 24-48h D->E F Collect Supernatant E->F G Measure Cytokine Levels (ELISA / Multiplex) F->G H Plot Dose-Response Curve G->H I Calculate EC50 Values H->I

References

Vesatolimod's Selectivity for TLR7 and Cross-Reactivity with TLR8 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (formerly GS-9620) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses and triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately orchestrating an antiviral immune response. While this compound is primarily designed to target TLR7, understanding its potential cross-reactivity with the closely related TLR8 is crucial for a comprehensive assessment of its biological activity and therapeutic potential. This guide provides a comparative analysis of this compound's engagement with TLR7 and TLR8 signaling pathways, supported by available experimental data.

Comparative Activity of this compound on TLR7 and TLR8

This compound exhibits a significant degree of selectivity for TLR7 over TLR8. This has been quantified by determining the half-maximal effective concentrations (EC50) for the activation of each receptor. One study reported that this compound has an EC50 of 291 nM for TLR7, while its EC50 for TLR8 is 9 µM, indicating a 30-fold higher potency for TLR7.

AgonistTLR7 EC50 (nM)TLR8 EC50 (µM)Selectivity (TLR8/TLR7)
This compound2919~31
R848 (Resiquimod)~30~1~33

Table 1: Comparative potencies of this compound and R848 on human TLR7 and TLR8. Data for R848 is included as a well-characterized TLR7/8 agonist for comparison.

Differential Signaling Pathways of TLR7 and TLR8

Both TLR7 and TLR8 are located in the endosomal compartment and primarily signal through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. Upon ligand binding, these receptors recruit MyD88, which in turn initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).

Despite sharing the same primary signaling adaptor, the downstream consequences of TLR7 and TLR8 activation differ significantly, largely due to their differential expression in immune cell subsets and distinct downstream signaling components. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation leads to a robust production of type I interferons (IFN-α/β). In contrast, TLR8 is highly expressed in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs), and its activation results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).

TLR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 TLR8 TLR8 TLR8->MyD88 This compound This compound This compound->TLR7 High Affinity This compound->TLR8 Low Affinity IRAK4 IRAK4 MyD88->IRAK4 IRF5 IRF5 MyD88->IRF5 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK pathway TAK1->MAPK_pathway NF_kB NF-κB IKK_complex->NF_kB MAPK_pathway->NF_kB Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NF_kB->Pro_inflammatory_cytokines IFN_alpha IFN-α production IRF7->IFN_alpha IRF5->Pro_inflammatory_cytokines

Figure 1: this compound interaction with TLR7 and TLR8 signaling pathways.

Experimental Protocols

In Vitro Selectivity Assay Using Reporter Cells

A common method to determine the selectivity of a TLR agonist is to use human embryonic kidney 293 (HEK293) cells that are stably transfected to express a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.

Objective: To determine the EC50 of this compound for TLR7 and TLR8 activation.

Materials:

  • HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen) or appropriate luciferase substrate

  • This compound

  • R848 (positive control)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at a density of ~5 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (R848) in cell culture medium.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • SEAP: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours. Measure absorbance at 620-650 nm.

    • Luciferase: Add the appropriate luciferase substrate to the wells and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 values for each compound on each TLR.

Experimental_Workflow start Start seed_cells Seed HEK-Blue™ hTLR7 and hTLR8 cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of This compound and R848 seed_cells->prepare_compounds stimulate_cells Stimulate cells with compounds prepare_compounds->stimulate_cells incubate Incubate for 16-24 hours stimulate_cells->incubate add_reporter Add SEAP detection medium or luciferase substrate incubate->add_reporter measure_signal Measure absorbance or luminescence add_reporter->measure_signal analyze_data Analyze data and calculate EC50 values measure_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for in vitro TLR agonist selectivity assay.

Conclusion

This compound is a highly selective TLR7 agonist with significantly lower potency for TLR8. While both receptors utilize the MyD88-dependent signaling pathway, their distinct cellular expression patterns and downstream signaling components lead to different immunological outcomes. The primary activity of this compound is the induction of a robust type I interferon response through TLR7 activation, which is a key mechanism for its antiviral and immunomodulatory effects. Its cross-reactivity with TLR8 is minimal at therapeutic concentrations, suggesting that the pro-inflammatory cytokine profile associated with strong TLR8 agonism is less likely to be a dominant feature of this compound's in vivo activity. This selectivity profile is a critical consideration for its continued development as a therapeutic agent.

comparative analysis of Vesatolimod and other TLR agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Vesatolimod and Other Toll-Like Receptor Agonists in Drug Development

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] The activation of TLRs triggers a signaling cascade that leads to the production of inflammatory cytokines and the activation of adaptive immunity, making TLR agonists promising candidates for the treatment of chronic viral infections and cancer.[2][3] this compound (GS-9620), a selective Toll-like receptor 7 (TLR7) agonist, has been extensively studied for its potential to treat chronic Hepatitis B (HBV) and as a part of HIV cure strategies.[4] This guide provides a , with a focus on their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate their activity.

Mechanism of Action: A Look at TLR Signaling

This compound is an orally administered small molecule that selectively binds to and activates TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[5] This activation leads to the production of type I interferons (IFN-α) and other cytokines, which in turn stimulate various immune cells, including natural killer (NK) cells and T cells, to mount an antiviral response.[5][6]

Below is a diagram illustrating the signaling pathway initiated by this compound.

TLR7_Signaling This compound (TLR7) Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (GS-9620) TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN induces transcription

Caption: this compound activates the TLR7 signaling pathway.

Other TLR agonists, such as those targeting TLR8 or TLR9, activate distinct but partially overlapping signaling pathways. For instance, TLR8 agonists also signal through MyD88 but can lead to a different cytokine profile, often with a stronger induction of TNF-α and IL-12. TLR9 agonists, which recognize unmethylated CpG DNA, also utilize the MyD88-dependent pathway.

The following diagram provides a comparative overview of the signaling pathways for TLR7, TLR8, and TLR9 agonists.

TLR_Comparison Comparative TLR Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors (Endosome) This compound This compound (TLR7) TLR7 TLR7 This compound->TLR7 Motolimod Motolimod (TLR8) TLR8 TLR8 Motolimod->TLR8 CpG_ODN CpG ODN (TLR9) TLR9 TLR9 CpG_ODN->TLR9 MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB IFN_alpha IFN-α IRF7->IFN_alpha TNF_alpha TNF-α NF_kB->TNF_alpha IL_12 IL-12 NF_kB->IL_12

Caption: Simplified comparison of TLR7, TLR8, and TLR9 signaling.

Comparative Overview of Selected TLR Agonists

The following table provides a high-level comparison of this compound with other TLR agonists that have been investigated in clinical trials.

Agonist Target Developer Therapeutic Areas Status
This compound (GS-9620) TLR7Gilead SciencesHIV, Hepatitis BPhase 2[5]
Imiquimod TLR73MSkin cancer, Genital wartsApproved[7]
Resiquimod (R848) TLR7/8-CancerClinical Trials[8]
Motolimod (VTX-2337) TLR8VentiRxCancerClinical Trials[8]
Selgantolimod (GS-9688) TLR8Gilead SciencesHepatitis BPhase 2[9]
CpG ODNs (e.g., SD-101) TLR9-Cancer, Infectious DiseasesClinical Trials[7]

Clinical Efficacy and Safety Profile

This compound in HIV

This compound has been evaluated in several clinical trials as a latency-reversing agent in individuals with HIV on antiretroviral therapy (ART). The goal is to activate the latent HIV reservoir, making it susceptible to immune-mediated clearance.

Efficacy in HIV: In a Phase 1b trial (NCT02858401), escalating doses of this compound (1 to 12 mg) were administered to 36 participants. While there were no statistically significant changes in plasma HIV-1 RNA, doses above 4 mg showed consistent immune activation, including the induction of interferon-stimulated genes (ISGs) and lymphocyte activation.[6][10] Another Phase 1b study (NCT03060447) in HIV controllers showed that this compound was associated with a modest increase in the time to viral rebound after ART interruption compared to placebo.[11][12]

Safety in HIV: this compound has been generally well-tolerated in clinical trials.[6][10] The most common adverse events are mild to moderate, transient, flu-like symptoms such as chills, headache, fatigue, and fever.[5][13] These symptoms are consistent with the drug's mechanism of action, which involves the induction of inflammatory cytokines.[14] A pooled analysis of eight clinical studies confirmed that the incidence of flu-like symptoms increased with the dose of this compound.[14]

This compound in HIV Clinical Trials
Study Identifier Key Findings
NCT02858401 Dose-dependent immune activation at doses >4 mg. No significant change in plasma HIV-1 RNA.[6][10]
NCT03060447 Modest increase in time to viral rebound after ART interruption in HIV controllers.[11][12]
AELIX-003 (NCT04364035) Combination with HTI vaccines was safe and induced strong T-cell responses.[5]
This compound in Hepatitis B

The rationale for using this compound in chronic HBV infection is to stimulate an immune response that can lead to a "functional cure," characterized by a sustained loss of hepatitis B surface antigen (HBsAg).

Efficacy in HBV: In a Phase 2 study (NCT02166047), virally suppressed patients with chronic hepatitis B received once-weekly oral this compound (1, 2, or 4 mg) or a placebo.[15] The study showed dose-dependent induction of ISG15, a biomarker of TLR7 activation. However, no significant declines in HBsAg levels were observed at week 24.[15][16] Another Phase 2 trial in viremic CHB patients not on antiviral treatment also did not show clinically significant HBsAg decline, despite demonstrating dose-dependent pharmacodynamic induction of ISGs.[17]

Safety in HBV: Similar to the HIV trials, this compound was found to be safe and well-tolerated in patients with chronic hepatitis B.[15] The majority of adverse events were mild to moderate in severity.[17]

This compound in Hepatitis B Clinical Trials
Study Identifier Key Findings
NCT02166047 Dose-dependent induction of ISG15. No significant decline in HBsAg.[15]
GS-US-283-1059 Safe and well-tolerated. No clinically meaningful differences in HBsAg changes from baseline.[17]

Comparative Safety of Other TLR Agonists

The safety profiles of other TLR agonists vary depending on the specific target and route of administration.

TLR Agonist Common Adverse Events
Imiquimod (topical) Local skin reactions (redness, swelling, itching)
Resiquimod (topical/systemic) Local skin reactions, flu-like symptoms[8]
Motolimod (systemic) Injection site reactions, flu-like symptoms[8]
CpG ODNs (systemic) Injection site reactions, flu-like symptoms, lymphadenopathy[3]

Experimental Protocols: In Vitro Evaluation of TLR Agonist Activity

A common method to assess the in vitro activity of TLR agonists is to measure the induction of cytokines in human whole blood or peripheral blood mononuclear cells (PBMCs).

Protocol: Whole Blood Assay for Cytokine Induction

  • Blood Collection: Collect fresh human whole blood from healthy donors in sodium heparin tubes.

  • Compound Preparation: Prepare serial dilutions of the TLR agonist (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.

  • Incubation: Add the diluted compounds to the whole blood in a 96-well plate. Include a vehicle control (solvent only) and a positive control (e.g., a known TLR agonist).

  • Culture: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).

  • Plasma Separation: Centrifuge the plate to separate the plasma from the blood cells.

  • Cytokine Measurement: Collect the plasma supernatant and measure the concentration of relevant cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the EC50 (the concentration at which 50% of the maximal response is observed).

The following diagram illustrates the workflow for this experimental protocol.

Experimental_Workflow In Vitro Whole Blood Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Whole Blood Incubation 3. Add Compounds to Blood and Incubate (24h) Blood_Collection->Incubation Compound_Dilution 2. Prepare Compound Dilutions Compound_Dilution->Incubation Centrifugation 4. Centrifuge to Separate Plasma Incubation->Centrifugation Cytokine_Measurement 5. Measure Cytokines in Plasma (Luminex/ELISA) Centrifugation->Cytokine_Measurement Data_Analysis 6. Determine EC50 Cytokine_Measurement->Data_Analysis

Caption: Workflow for evaluating TLR agonist activity in vitro.

Conclusion

This compound is a well-characterized TLR7 agonist with a generally favorable safety profile. While it has shown clear evidence of immune activation in both HIV and HBV patients, its clinical efficacy in terms of viral clearance or functional cure remains to be definitively established. Other TLR agonists targeting TLR7, TLR8, or a combination of both, are also in various stages of clinical development, primarily for oncology indications. The choice of a specific TLR agonist for a particular therapeutic application will depend on the desired immune response profile and the tolerability of the associated side effects. Further research, particularly combination studies with other immunomodulatory agents or antiviral drugs, is needed to fully realize the therapeutic potential of this compound and other TLR agonists.[6][18]

References

Vesatolimod for Chronic Hepatitis B: A Comparative Analysis of Monotherapy and Combination Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vesatolimod (VST, GS-9620), an oral Toll-like Receptor 7 (TLR7) agonist, as a monotherapy versus its use in combination with standard antiviral agents in preclinical models of chronic hepatitis B (CHB). The following sections detail the experimental data, methodologies, and underlying mechanisms, offering a comprehensive resource for evaluating its therapeutic potential.

Executive Summary

This compound is an immunomodulator designed to activate the body's innate and adaptive immune systems to fight HBV infection. Preclinical studies in animal models, particularly woodchucks and chimpanzees, demonstrated that this compound monotherapy could induce a potent and sustained antiviral response, significantly reducing viral DNA, surface antigen levels, and even the incidence of liver cancer. This potent preclinical efficacy, however, did not translate into human clinical trials. In Phase 2 studies involving CHB patients, this compound, both as a monotherapy and in combination with nucleos(t)ide analogue (NA) therapy, failed to produce a clinically significant decline in Hepatitis B surface antigen (HBsAg).[1][2] Despite this, the preclinical data provides valuable insights into the potential of TLR7 agonism as a therapeutic strategy. A preclinical study using a similar TLR7 agonist in the woodchuck model showed that while monotherapy was ineffective, its combination with an NA like entecavir led to a durable, immune-mediated functional cure.[3] This suggests that the timing and combination strategy are critical for this class of drugs.

Data Presentation: Performance in Preclinical vs. Clinical Studies

The following tables summarize the quantitative outcomes from key preclinical and clinical investigations of this compound.

Table 1: this compound Monotherapy in Preclinical Animal Models
ParameterAnimal ModelEfficacy OutcomeCitation
Serum Viral DNA WoodchuckMean maximal reduction of 6.2 log₁₀ ; up to 7.4 log₁₀ reduction observed.[1][4]
ChimpanzeeMean maximal reduction of 2.2 log₁₀ IU/mL ; >1 log₁₀ reduction persisted for months.[3][5]
Serum Surface Antigen WoodchuckLoss of detectable WHsAg, sustained post-treatment in a subset of animals.[1][6]
Chimpanzee48% to 61% reduction in HBsAg.[5]
Liver cccDNA WoodchuckReduction in WHV cccDNA levels.[1]
Chimpanzee2.1 log₁₀ reduction in liver HBV DNA in high-titer animal.[5]
Antibody Response WoodchuckSustained anti-WHsAg seroconversion in a subset of animals.[1]
Cancer Incidence WoodchuckReduced hepatocellular carcinoma incidence from 71% (placebo) to 8% (VST-treated).[1]
Table 2: TLR7 Agonist Monotherapy vs. Combination Therapy in Woodchuck Model

Note: This study utilized APR002, a liver-targeted TLR7 agonist, providing a relevant preclinical comparison for this drug class.

Treatment GroupEfficacy OutcomeCitation
APR002 (TLR7 Agonist) Monotherapy Did not elicit sustained viral control.[3]
Entecavir (NA) Monotherapy Did not elicit sustained viral control.[3]
APR002 + Entecavir Combination Resulted in durable, immune-mediated suppression of chronic infection and loss of WHV cccDNA.[3]
Table 3: this compound in Human Clinical Trials (Phase 2)
Treatment ArmPopulationEfficacy Outcome (HBsAg Decline)Citation
This compound (1, 2, or 4 mg) Monotherapy Virally suppressed CHB patientsNo significant declines in HBsAg observed at Week 24 or 48.[2][4]
This compound (1, 2, or 4 mg) + Tenofovir Treatment-naïve CHB patientsNo clinically meaningful differences in HBsAg changes from baseline compared to placebo.[1][7]

Signaling Pathway and Experimental Workflow Visualizations

This compound (TLR7 Agonist) Signaling Pathway

This compound acts on TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Its activation triggers a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like IRF7 and NF-κB. This results in the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which orchestrate a broad antiviral immune response involving natural killer (NK) cells and T cells.[7]

TLR7_Pathway cluster_cell Immune Cell (e.g., pDC) cluster_endosome Endosome cluster_nucleus Nucleus cluster_response Antiviral Response VST This compound (VST) TLR7 TLR7 VST->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Activates IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 via IRAKs TRAF6 TRAF6 IKK IKK Complex TRAF6->IKK IRAKs->TRAF6 NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokine genes NFkB->Cytokines Induces Transcription IFNa IFN-α gene IRF7->IFNa Induces Transcription ISG Interferon-Stimulated Genes (ISGs) IFNa->ISG NK_Cell NK Cell Activation Cytokines->NK_Cell T_Cell T Cell Response Cytokines->T_Cell

Caption: this compound activates TLR7 in immune cells, inducing Type I IFN and cytokines.

Typical Preclinical Experimental Workflow (Woodchuck Model)

The evaluation of this compound in the woodchuck model of chronic HBV followed a structured workflow, from initial tolerability studies to long-term efficacy and safety monitoring.

Woodchuck_Workflow cluster_setup Phase 1: Setup & Dosing cluster_monitoring Phase 2: On-Treatment Monitoring cluster_analysis Phase 3: Post-Treatment Analysis A Select chronically WHV-infected woodchucks B Randomize into groups (e.g., VST vs. Placebo, n=7/group) A->B C Administer oral VST or Placebo (e.g., 4-8 weeks with various schedules) B->C D Weekly/Bi-weekly serum collection: - WHV DNA (qPCR) - WHsAg (ELISA) C->D during treatment E Monitor safety: - Liver enzymes (ALT, AST) - Platelet counts C->E during treatment F Long-term follow-up (months) for sustained response C->F after treatment G Measure anti-WHsAg seroconversion F->G H Terminal analysis: - Liver tissue for WHV cccDNA - Histopathology for HCC F->H

Caption: Workflow for evaluating this compound in the woodchuck model of chronic HBV.

Experimental Protocols

Chimpanzee Model Study Protocol

This study provided key proof-of-concept for TLR7 agonism in a primate model closely related to humans.

  • Model: Three chimpanzees with over 24 years of chronic HBV infection were selected.[5]

  • Dosing Regimen: this compound (GS-9620) was administered orally three times per week in two 4-week cycles.

    • Cycle 1: 1 mg/kg for 4 weeks.

    • Rest Period: 1 week.

    • Cycle 2: 2 mg/kg for 4 weeks.[3][5]

  • Efficacy Assessments:

    • Viral Load: Serum and liver HBV DNA were quantified using qPCR.[5]

    • Antigens: Serum HBsAg and HBeAg levels were measured by ELISA.

    • Immunohistochemistry: Liver biopsies were stained for HBV core antigen to assess the number of infected hepatocytes.[5]

  • Pharmacodynamic Assessments: The host immune response was monitored by measuring serum IFN-α, cytokines, and chemokines, as well as the activation of interferon-stimulated genes (ISGs), NK cells, and lymphocyte subsets in blood and liver tissue.[3]

Woodchuck Model Study Protocol

The woodchuck model is highly valued for its robust replication of HBV-like virus (WHV) and progression to hepatocellular carcinoma (HCC).[5]

  • Model: Adult woodchucks chronically infected with woodchuck hepatitis virus (WHV) were used. Animals were randomized into treatment and placebo groups (typically n=7 per group).[1][6]

  • Dosing Regimen: Various oral dosing schedules were evaluated over 4 to 8 weeks. A common regimen involved administering GS-9620 every other day, starting at 5 mg/kg and later reducing to 2.5 mg/kg due to side effects like thrombocytopenia.[1][4]

  • Efficacy Assessments:

    • Viral Load: Serum WHV DNA was quantified by qPCR. Liver biopsies were analyzed for WHV replicative intermediates and cccDNA via Southern blot.[1]

    • Antigens: Serum WHsAg was measured by ELISA.

    • Seroconversion: The development of antibodies to WHsAg (anti-WHs) was monitored as an indicator of a functional cure.[4]

  • Long-Term Follow-up: Animals were monitored for months after treatment cessation to assess the durability of the antiviral response and the incidence of HCC.[1]

Conclusion

This compound demonstrated a stark contrast between its potent, durable antiviral effects in preclinical animal models and its lack of clinical efficacy in human trials. In woodchucks and chimpanzees, this compound monotherapy induced deep and sustained reductions in viral DNA and surface antigen, an outcome not replicated in CHB patients.[1][5][7] The reasons for this discrepancy are likely multifactorial, potentially including differences in TLR7 expression, host immune tolerance, and the significantly lower doses used in humans for safety reasons.

However, the preclinical data remains highly valuable. The success of a TLR7 agonist combined with a nucleos(t)ide analogue in a woodchuck study highlights a potential path forward for immunomodulatory therapies.[3] It suggests that potent viral suppression by an NA may be required to create a window for an immunomodulator to effectively stimulate a host immune response capable of achieving a functional cure. Future research will need to focus on optimizing combination strategies, potentially with novel agents, to bridge the gap between preclinical promise and clinical reality for HBV immunotherapies.

References

Synergistic Effects of Vesatolimod and Broadly Neutralizing Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a functional cure for HIV has led to innovative strategies aimed at eliminating the latent viral reservoir. One promising approach involves the combination of latency-reversing agents with immune-based therapies. This guide provides a comprehensive comparison of the synergistic effects of Vesatolimod (GS-9620), a Toll-like receptor 7 (TLR7) agonist, and broadly neutralizing antibodies (bNAbs). By presenting quantitative data from key preclinical and clinical studies, detailing experimental protocols, and visualizing the underlying mechanisms, this guide serves as a valuable resource for researchers in the field.

Performance Comparison: Combination Therapy vs. Monotherapy

The synergy between this compound and bNAbs has been most clearly demonstrated in preclinical studies involving SHIV-infected rhesus macaques. These studies provide a direct comparison of the combination therapy against monotherapy and placebo controls, highlighting the enhanced efficacy in delaying viral rebound and controlling viremia after antiretroviral therapy (ART) interruption.

Treatment GroupNMedian Time to Viral Rebound (days post-ART interruption)Animals with No Rebound after >140 daysReference
Preclinical Study in SHIV-Infected Rhesus Macaques
Placebo11210/11[1]
This compound alone-Intermediate delay-[1]
PGT121 (bNAb) alone-Intermediate delay-[1]
This compound + PGT121111126/11[1]
Preclinical Study in Chronically SHIV-Infected Rhesus Macaques
Sham Control7210/7[2]
This compound + PGT1218>1404/8[2]
This compound + GS-9721 (Fc-modified bNAb)9>1406/9[2]

Clinical trials in humans have primarily focused on the safety and efficacy of this compound alone or in combination with bNAbs compared to a placebo. While a direct head-to-head comparison with bNAb monotherapy in the same trial is less common in the initial phases, the data suggests a benefit of the combination therapy in delaying viral rebound.

Study (NCT) / Treatment GroupNMedian Time to Viral Rebound (weeks post-ART interruption)Participants with Viral ControlKey FindingsReference
Phase 1b (NCT03060447) - this compound vs. Placebo
Placebo83.9-This compound was associated with a modest increase in time to viral rebound.[2]
This compound174.14 individuals had no rebound for ≥6 weeks.A decrease in intact proviral DNA was observed.[2]
Phase 2a (NCT05281510) - this compound + bNAbs
This compound + VRC07-523LS + CAP256V2LS2011 (median time to rebound ≥50 copies/mL)30% maintained viral control for ≥44 weeks.The combination was generally safe and well-tolerated.[3]

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and bNAbs is rooted in their complementary mechanisms of action. This compound, as a TLR7 agonist, activates the innate immune system, while bNAbs target the virus and virus-infected cells for elimination.

TLR7 Signaling Pathway and Synergistic Action with bNAbs

TLR7_bNAb_Synergy cluster_pDC Plasmacytoid Dendritic Cell (pDC) cluster_Immune_Response Immune Response This compound This compound TLR7 TLR7 (Endosome) This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6/3 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB TRAF6->NFkB activates Type1_IFN Type I IFN (IFN-α, IFN-β) IRF7->Type1_IFN induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces NK_Cell NK Cell Type1_IFN->NK_Cell activates CD8_T_Cell CD8+ T Cell Cytokines->CD8_T_Cell enhances function ADCC ADCC NK_Cell->ADCC bNAb bNAb Infected_Cell HIV-infected CD4+ T Cell bNAb->Infected_Cell binds to envelope Infected_Cell->ADCC ADCC->Infected_Cell eliminates

Caption: this compound activates TLR7 in pDCs, leading to the production of Type I IFNs and cytokines, which in turn activate NK cells and enhance CD8+ T cell function. bNAbs bind to HIV-infected cells, marking them for elimination by activated NK cells through Antibody-Dependent Cellular Cytotoxicity (ADCC).

Representative Experimental Workflow

Experimental_Workflow Screening Screening of Participants (HIV+ on ART, VL <50 copies/mL) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm: This compound + bNAbs Randomization->Treatment_Arm 2:1 Control_Arm Control Arm: Placebo Randomization->Control_Arm Dosing_Period Dosing Period (e.g., 10 doses of this compound bi-weekly, bNAb infusions) Treatment_Arm->Dosing_Period Control_Arm->Dosing_Period ATI Analytical Treatment Interruption (ATI) Dosing_Period->ATI Monitoring Monitoring: - Viral Load (weekly) - CD4+ T-cell count - Viral Reservoir (IPDA) - Immune Responses (Flow Cytometry) ATI->Monitoring Endpoint Primary Endpoint: Time to Viral Rebound Monitoring->Endpoint

Caption: A typical clinical trial workflow for evaluating this compound and bNAbs involves screening and randomizing participants on ART to a treatment or control arm, followed by a dosing period, ART interruption, and close monitoring for viral rebound.

Detailed Experimental Protocols

Preclinical Study in SHIV-Infected Rhesus Macaques
  • Subjects: 40 rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV).

  • Antiretroviral Therapy (ART): All animals received ART shortly after infection.

  • Intervention Groups:

    • No additional intervention (placebo).

    • This compound monotherapy.

    • PGT121 (bNAb) monotherapy.

    • This compound + PGT121 combination therapy.

  • Dosing Regimen:

    • This compound: 10 oral doses administered every two weeks.

    • PGT121: Five intravenous infusions administered every two weeks for approximately 4.5 months.[2]

  • Analytical Treatment Interruption (ATI): ART was discontinued after the intervention period.

  • Primary Outcome Measures:

    • Time to viral rebound after ART interruption.

    • Levels of SHIV-infected cells in lymph nodes.

Phase 1b Clinical Trial (NCT03060447)
  • Participants: 25 HIV-1 infected individuals who were virologically suppressed on ART.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Intervention Groups:

    • This compound (n=17)

    • Placebo (n=8)

  • Dosing Regimen: 10 doses of this compound (4, 6, or 8 mg) or placebo administered orally every 14 days while continuing ART.[4]

  • Analytical Treatment Interruption (ATI): ART was discontinued 28 days after the last dose of the study drug.

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Time to viral rebound.

  • Viral Reservoir Measurement: Intact Proviral DNA Assay (IPDA) was used to quantify the size of the intact HIV-1 reservoir.

Phase 2a Clinical Trial (NCT05281510)
  • Participants: 20 women with clade C HIV who had received early ART treatment and were virologically suppressed.

  • Study Design: Single-arm, open-label.

  • Intervention: Combination of this compound and two bNAbs (VRC07-523LS and CAP256V2LS).

  • Dosing Regimen:

    • This compound: Up to 10 oral doses.

    • bNAbs: Infusions of VRC07-523LS and CAP256VLS.[5]

  • Analytical Treatment Interruption (ATI): ART was interrupted during the study.

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Patterns of viral control during ATI.

Key Methodologies
  • Intact Proviral DNA Assay (IPDA): This droplet digital PCR-based assay is used to quantify the number of genetically intact HIV-1 proviruses within the host genome.[4][6] It distinguishes between intact proviruses that can lead to viral rebound and defective proviruses, providing a more accurate measure of the latent reservoir.[4][6] The assay simultaneously targets two conserved regions of the HIV genome (e.g., the packaging signal and a region within the envelope gene).[4][6] The presence of both targets indicates an intact provirus.[4][6]

  • Flow Cytometry for Immune Monitoring: Multi-color flow cytometry is employed to characterize and quantify various immune cell populations and their activation status.[7] This technique can be used to measure the expression of activation markers (e.g., CD69, HLA-DR) on T cells and NK cells, as well as intracellular cytokine production (e.g., IFN-γ, TNF-α) in response to stimulation.[7][8] This provides insights into the pharmacodynamic effects of this compound and the cellular immune responses potentially contributing to viral control.[7]

References

Safety Operating Guide

Proper Disposal Procedures for Vesatolimod: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Vesatolimod (GS-9620), an investigational Toll-like receptor 7 (TLR7) agonist developed by Gilead Sciences.[1] As a selective immune modulator, proper handling and disposal are critical to ensure personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from general principles of hazardous waste management, information on similar TLR7 agonists, and corporate environmental practices.

I. This compound Waste Classification and Handling

This compound, as an investigational compound, should be treated as a hazardous chemical. All waste generated during its handling and use, including contaminated personal protective equipment (PPE), glassware, and solutions, must be disposed of as hazardous waste.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, follow the first aid measures outlined in the table below.

A summary of general safety and handling information for a comparable TLR7 agonist is provided in the table below.

ParameterGuideline
Personal Precautions Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas in case of a large spill.
First Aid: Skin Contact Wash with plenty of soap and water.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid: Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.
Storage Keep container tightly sealed in a cool, well-ventilated area. Protect from light.
Spill Response Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.
Disposal Dispose of contents/container in accordance with local, state, and federal regulations.

This data is based on a Safety Data Sheet for a representative TLR7/8 agonist and should be considered as guidance in the absence of a specific SDS for this compound.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste.

1. Segregation of Waste:

  • At the point of generation, separate this compound waste from non-hazardous laboratory trash.
  • Use designated, clearly labeled hazardous waste containers.

2. Waste Containerization:

  • Solid Waste: Place contaminated items such as gloves, bench paper, and empty vials into a dedicated, sealable plastic bag or a rigid, puncture-proof container labeled "Hazardous Waste" and "this compound."
  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container that is also labeled as hazardous chemical waste.

3. Labeling:

  • Clearly label all waste containers with:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound (GS-9620)"
  • The approximate concentration and quantity of the waste
  • The date of accumulation

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound waste down the drain or in the regular trash.
  • Gilead Sciences, the developer of this compound, reported that in 2023, a significant portion of its hazardous waste was treated through disposal methods such as incineration.[2] This suggests that incineration is an appropriate final disposal method for this type of compound.

III. Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.

Vesatolimod_Disposal_Workflow This compound Handling and Disposal Workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Phase start Start Experiment with this compound handling Handle this compound (Use PPE in Fume Hood) start->handling solid_waste Contaminated Solid Waste (Gloves, Vials, etc.) handling->solid_waste liquid_waste Contaminated Liquid Waste (Solutions) handling->liquid_waste sharps_waste Contaminated Sharps handling->sharps_waste segregate Segregate Waste at Point of Generation solid_waste->segregate liquid_waste->segregate sharps_waste->segregate containerize Containerize in Labeled Hazardous Waste Bins segregate->containerize store Store in Designated Secure Area containerize->store ehs_pickup Arrange for EHS Pickup for Final Disposal store->ehs_pickup incineration Final Disposal (e.g., Incineration) ehs_pickup->incineration TLR7_Signaling_Pathway Simplified this compound (TLR7 Agonist) Signaling Pathway This compound This compound (GS-9620) tlr7 TLR7 (in Endosome) This compound->tlr7 binds to my_d88 MyD88 Adaptor Protein tlr7->my_d88 activates irf7 IRF7 Activation my_d88->irf7 nf_kb NF-κB Activation my_d88->nf_kb type1_ifn Type I Interferon Production (IFN-α) irf7->type1_ifn cytokines Pro-inflammatory Cytokine Production nf_kb->cytokines immune_response Innate & Adaptive Immune Response type1_ifn->immune_response cytokines->immune_response

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vesatolimod

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines crucial safety and logistical protocols for the handling and disposal of Vesatolimod (GS-9620), an investigational Toll-like receptor 7 (TLR7) agonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

This compound is a potent immune-modulating compound currently in Phase 2 development.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes known information about its chemical properties and the handling of similar hazardous drugs to establish best practices for its management.

I. Personal Protective Equipment (PPE)

The primary route of occupational exposure to this compound is through inhalation of aerosols and dermal contact. Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required for all handling procedures. Change gloves immediately if contaminated and every 30 minutes during active handling.

  • Gown: A disposable, solid-front, back-closing gown made of a low-lint, impervious material is required.

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. A full-face shield or goggles should be worn when there is a risk of splashes or aerosol generation.

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the powdered form of this compound or when there is a potential for aerosolization.

II. Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Verify that the container is clearly labeled with the compound name, concentration, and appropriate hazard symbols.

  • Store this compound in a secure, well-ventilated, and access-restricted area, away from incompatible materials. Follow the manufacturer's specific storage temperature requirements.

2. Preparation and Handling:

  • All manipulations of this compound, especially those involving the pure compound or concentrated solutions, must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for this compound. If not disposable, decontaminate equipment thoroughly after use.

  • Avoid crushing or breaking tablets, if applicable, outside of a containment device to prevent dust generation.

3. Spill Management:

  • A written spill procedure must be in place and spill kits readily available in all areas where this compound is handled.

  • In the event of a spill, evacuate the immediate area and alert personnel.

  • Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Use the absorbent materials provided in the spill kit to contain and clean up the spill.

  • Decontaminate the area with an appropriate cleaning agent.

III. Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste.

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and other contaminated materials must be disposed of in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.

IV. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₃₀N₆O₂[1][2][3][4]
Molecular Weight 410.5 g/mol [3][4]
CAS Number 1228585-88-3[1][2][4]
IUPAC Name 4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one[1][3][4]

V. Experimental Protocols

While specific experimental protocols for this compound are proprietary, the following general methodology for the preparation of a stock solution is provided as a guideline. All steps must be performed in a BSC.

Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Calculate the required mass: For 1 mL of a 10 mM solution, 4.105 mg of this compound is required (Mass = Molarity x Volume x Molecular Weight).

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully add the calculated mass of this compound powder to the tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or as recommended by the supplier.

VI. Visualizations

This compound Handling Workflow

G cluster_0 Preparation cluster_1 Handling (in BSC) cluster_2 Waste Management Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Weighing Weighing Storage->Weighing Transfer to BSC Dissolving Dissolving Weighing->Dissolving Aliquoting Aliquoting Dissolving->Aliquoting Aliquoting->Storage Store Aliquots Disposal Hazardous Waste Disposal Aliquoting->Disposal Dispose of Primary Containers Contaminated_PPE Contaminated PPE Contaminated_PPE->Disposal Liquid_Waste Liquid Waste Liquid_Waste->Disposal Sharps Contaminated Sharps Sharps->Disposal

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

This compound (TLR7 Agonist) Signaling Pathway

G This compound This compound TLR7 TLR7 (in endosome) This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation IRF7_Activation IRF7 Activation TRAF6->IRF7_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production Type_I_IFN Type I Interferon Production IRF7_Activation->Type_I_IFN

Caption: Simplified signaling pathway of this compound as a TLR7 agonist.

References

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Vesatolimod

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